molecular formula C19H20O5 B139619 Butein tetramethyl ether CAS No. 155048-06-9

Butein tetramethyl ether

Cat. No.: B139619
CAS No.: 155048-06-9
M. Wt: 328.4 g/mol
InChI Key: XKVLLUWABVOODQ-WEVVVXLNSA-N
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Description

Butein tetramethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C19H20O5 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLLUWABVOODQ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100753-43-3
Record name Chalcone, 3,4,2',4'-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to Butein Tetramethyl Ether (CAS: 155048-06-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein tetramethyl ether, with the CAS number 155048-06-9, is a synthetic derivative of butein, a naturally occurring chalcone.[1][2] Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered significant interest in the scientific community for its potent and selective inhibitory activity against the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to this compound.

Physicochemical Properties

This compound is chemically identified as (2E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one.[5][6][7] It presents as a pale yellow solid and exhibits solubility in organic solvents such as chloroform and dichloromethane.[5][8] While a specific melting point has not been reported in the reviewed literature, its physical state at room temperature is solid.

Table 1: Physicochemical Data of this compound
PropertyValueSource(s)
CAS Number 155048-06-9[2][4][9]
Molecular Formula C₁₉H₂₀O₅[2][9][10]
Molecular Weight 328.36 g/mol [5][9][10]
IUPAC Name (E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one[6]
Appearance Pale Yellow Solid[5][8]
Solubility Soluble in Chloroform, Dichloromethane[5][8]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its function as a potent and selective inhibitor of the BCRP/ABCG2 transporter.[3][4] BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[11][12][13] The overexpression of BCRP is a significant factor in the failure of cancer chemotherapy.

This compound has been shown to effectively inhibit BCRP-mediated drug efflux, thereby sensitizing cancer cells to chemotherapeutic agents.[3][4]

Table 2: In Vitro Biological Activity of this compound
Cell LineAssayEndpointResultSource(s)
MCF-7 MX (BCRP-overexpressing)Hoechst 33342 AccumulationIC₅₀2.2 µM[3][4]
MDCK BCRP (BCRP-overexpressing)Hoechst 33342 AccumulationIC₅₀1.03 µM[3][4]

The mechanism of action involves the direct inhibition of the BCRP transporter, leading to an increased intracellular concentration of its substrates, such as the fluorescent dye Hoechst 33342 and various anticancer drugs.[14] While the precise interaction with the transporter is a subject of ongoing research, it is understood to interfere with the efflux function of BCRP.

BCRP/ABCG2-Mediated Multidrug Resistance Pathway

The following diagram illustrates the role of BCRP in multidrug resistance and the point of intervention for this compound.

BCRP_Pathway cluster_cell Cancer Cell cluster_outside Extracellular Space Chemo Chemotherapeutic Drug BCRP BCRP/ABCG2 Transporter Chemo->BCRP Substrate Accumulation Intracellular Drug Accumulation & Cytotoxicity Chemo->Accumulation Efflux Drug Efflux BCRP->Efflux BTE Butein Tetramethyl Ether BTE->BCRP Inhibition Efflux->Ext_Chemo Efflux Ext_Chemo->Chemo Influx

BCRP-mediated drug efflux and its inhibition by this compound.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of chalcones is the Claisen-Schmidt condensation.[15][16][17][18][19] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde. For the synthesis of this compound, 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde would be the starting materials.

General Protocol for Claisen-Schmidt Condensation:

  • Reactant Preparation: Dissolve equimolar amounts of 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in a suitable solvent, such as ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Synthesis_Workflow Reactants 2,4-dimethoxyacetophenone + 3,4-dimethoxybenzaldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst NaOH (aq) Catalyst->Reaction Workup Precipitation in cold water/acid Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.
BCRP/ABCG2 Inhibition Assay (Hoechst 33342 Accumulation Assay)

This assay is used to determine the inhibitory activity of compounds against the BCRP transporter by measuring the intracellular accumulation of the fluorescent substrate Hoechst 33342.[14]

Protocol:

  • Cell Culture: Culture BCRP-overexpressing cells (e.g., MCF-7 MX or MDCK BCRP) and the corresponding parental cells in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known BCRP inhibitor (positive control) for a defined period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add Hoechst 33342 to the wells and incubate for a further period (e.g., 60-90 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for Hoechst 33342.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% increase in the intracellular accumulation of Hoechst 33342 in BCRP-overexpressing cells compared to untreated cells.

Summary and Future Directions

This compound is a valuable research compound with potent and selective inhibitory activity against the BCRP/ABCG2 transporter. Its ability to reverse multidrug resistance in cancer cells makes it a promising candidate for further investigation in drug development. Future research should focus on elucidating its precise binding site on the BCRP transporter, conducting in vivo efficacy and toxicity studies, and exploring its potential in combination therapies with existing chemotherapeutic agents. Further characterization of its physicochemical properties, such as its melting point and a more detailed solubility profile, would also be beneficial for its formulation and application in preclinical studies.

References

Solubility of Butein Tetramethyl Ether in DMSO and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available information regarding the solubility of Butein tetramethyl ether in dimethyl sulfoxide (DMSO) and ethanol. Due to a lack of specific quantitative data in publicly available literature for this compound, this document also includes relevant data for the parent compound, Butein, as a reference point. Furthermore, it outlines a general experimental protocol for solubility determination and presents a hypothetical experimental workflow and relevant signaling pathways based on the known biological activities of Butein.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
DMSOData not available
EthanolData not available

For comparative purposes, the solubility of the parent compound, Butein, is provided below. It is crucial to note that the methylation of hydroxyl groups in Butein to form this compound can significantly alter its physicochemical properties, including solubility. Therefore, the following data should be considered as an estimation and not a direct representation of the solubility of this compound.

Table 2: Solubility of Butein in DMSO and Ethanol

SolventApproximate Solubility (mg/mL)Source
DMSO≥13.6[3]
Ethanol~20[4]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in DMSO and ethanol.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Absolute Ethanol

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume of the respective solvent (DMSO or ethanol).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a syringe filter to remove any remaining microparticles.

    • Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • A standard calibration curve of this compound should be prepared in the same solvent to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Weigh excess This compound B Add known volume of DMSO or Ethanol A->B to vials C Seal vials and agitate B->C D Incubate at constant temperature C->D 24-48 hours E Centrifuge or let settle D->E F Filter supernatant E->F G Dilute aliquot F->G H Quantify via HPLC or UV-Vis G->H

Experimental workflow for solubility determination.

Potential Signaling Pathways and Experimental Workflow

While specific studies on the signaling pathways affected by this compound are limited, research on its parent compound, Butein, has identified several key molecular targets. It is plausible that this compound may exhibit similar biological activities. The following diagrams illustrate signaling pathways known to be modulated by Butein.

PI3K_AKT_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Butein Butein (Potential inhibition) Butein->PI3K Inhibits Butein->AKT Inhibits

Potential inhibition of the PI3K/AKT signaling pathway by Butein.

MAPK_Pathway Stimulus External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression Butein Butein (Potential inhibition) Butein->MAPK Inhibits

Potential modulation of the MAPK signaling cascade by Butein.

A hypothetical experimental workflow to investigate the biological effects of this compound, based on the known activities of Butein, could involve the following steps:

G cluster_prep 1. Solution Preparation cluster_cell_culture 2. Cell Treatment cluster_assays 3. Biological Assays cluster_analysis 4. Data Analysis A Prepare stock solution of This compound in DMSO C Treat cells with varying concentrations of This compound A->C B Culture relevant cell line (e.g., cancer cells) B->C D Cell Viability Assay (e.g., MTT) C->D E Western Blot for key signaling proteins (e.g., p-AKT, p-ERK) C->E F Gene Expression Analysis (e.g., qPCR) C->F G Determine IC50 value D->G H Analyze changes in protein phosphorylation and gene expression E->H F->H I Elucidate mechanism of action G->I H->I

Hypothetical workflow for biological evaluation.

Disclaimer: The information provided on signaling pathways and the experimental workflow is based on studies conducted with the parent compound, Butein. Further research is required to confirm if this compound exhibits similar biological activities and mechanisms of action. The solubility data for Butein is provided for reference only and may not be representative of this compound. Researchers should independently verify the solubility of this compound in their specific experimental settings.

References

Butein Tetramethyl Ether: A Technical Guide on its Physicochemical Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butein tetramethyl ether, a derivative of the naturally occurring chalcone butein, is a compound of increasing interest in pharmacological research. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, and methodologies for evaluating its biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. The information is presented to facilitate further investigation and application of this promising molecule in drug discovery and development.

Core Molecular and Physical Data

This compound, systematically named (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, possesses a distinct molecular structure that contributes to its biological activity. Its key physicochemical properties are summarized below for easy reference.

PropertyValueSource(s)
Chemical Formula C₁₉H₂₀O₅[1]
Molecular Weight 328.4 g/mol [1]
Appearance Pale Yellow Solid
Solubility Chloroform, Dichloromethane
CAS Number 155048-06-9[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[2][3][4] This classic organic reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. For this compound, the specific precursors are 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis

Materials:

  • 2,4-dimethoxyacetophenone

  • 3,4-dimethoxybenzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl) for neutralization

  • Distilled water

  • Ice

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in a minimal amount of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol or water. Slowly add the basic solution dropwise to the stirring mixture of the acetophenone and aldehyde. The reaction mixture will typically change color, indicating the initiation of the condensation reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid to neutralize the base and precipitate the crude product.

  • Filtration and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold water to remove any remaining salts and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A visual representation of the synthesis workflow is provided below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 2,4-Dimethoxyacetophenone 2,4-Dimethoxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2,4-Dimethoxyacetophenone->Claisen-Schmidt Condensation 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde->Claisen-Schmidt Condensation Precipitation Precipitation Claisen-Schmidt Condensation->Precipitation NaOH/EtOH Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Synthesis workflow for this compound.

Biological Activity and Experimental Evaluation

Chalcones, including butein and its derivatives, are known to exhibit a wide range of biological activities, with anti-inflammatory and anti-cancer properties being of particular interest.[5] The tetramethylated form of butein is being investigated for its potential as a therapeutic agent.

Anti-Cancer Activity

Several tetramethoxychalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The evaluation of the anti-cancer potential of this compound can be conducted using the following standard in vitro assays.

Experimental Protocols:

  • Cell Proliferation (MTT) Assay: This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.

  • Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.[8]

    • Seed a low density of cancer cells in a 6-well plate.

    • Treat the cells with different concentrations of this compound.

    • Allow the cells to grow for 1-2 weeks, replacing the medium as needed.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies to determine the effect of the compound on cell survival.

  • Apoptosis Assay (Annexin V Staining): This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9][10][11]

    • Treat cancer cells with this compound for a specified time.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-Inflammatory Activity

Chalcones are known to modulate inflammatory pathways. The anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the amount of nitric oxide in the supernatant using the Griess reagent. A decrease in NO levels in the presence of this compound indicates anti-inflammatory activity.[12][13]

Potential Signaling Pathways

The biological effects of chalcones are often mediated through their interaction with specific intracellular signaling pathways. While the precise mechanisms of this compound are still under investigation, related compounds are known to modulate key pathways involved in inflammation and cancer.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival. Several chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[5][14][15][16][17] It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

G Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates This compound This compound This compound->IKK inhibits

Hypothesized inhibition of the NF-κB pathway.
  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is common in many cancers. Some tetramethoxychalcones have been shown to inhibit STAT3 phosphorylation, leading to the suppression of tumor cell growth.[6]

G Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 (dimer) p-STAT3 (dimer) STAT3->p-STAT3 (dimer) dimerizes Nucleus Nucleus p-STAT3 (dimer)->Nucleus translocates to Target Gene Expression (Proliferation, Survival) Target Gene Expression (Proliferation, Survival) Nucleus->Target Gene Expression (Proliferation, Survival) activates This compound This compound This compound->STAT3 inhibits phosphorylation

Potential inhibition of the STAT3 signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. This guide provides the foundational knowledge and experimental protocols necessary for researchers to synthesize this compound and evaluate its biological potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic efficacy in preclinical models.

References

Purity analysis of synthetic Butein tetramethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Purity Analysis of Synthetic Butein Tetramethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of synthetic this compound (2',3',4',4-tetramethoxychalcone). As a methylated derivative of Butein, a chalcone with significant biological activities, ensuring the purity of its synthetic counterpart is critical for accurate pharmacological studies and potential therapeutic development. This document outlines common synthetic routes, detailed protocols for purity determination, and insights into the potential biological signaling pathways it may influence.

Synthesis and Purification Overview

This compound is typically synthesized through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an appropriately substituted acetophenone and benzaldehyde.

A general synthetic scheme involves the reaction of 2',4'-dihydroxyacetophenone with 3,4-dihydroxybenzaldehyde to form butein, which is then tetramethylated. Alternatively, the synthesis can proceed via the condensation of 2-hydroxy-4,6-dimethoxyacetophenone with 3,4-dimethoxybenzaldehyde.

Purification of the crude product is commonly achieved through recrystallization, often from ethanol, to remove unreacted starting materials and side products.[1][2][3] Column chromatography can also be employed for more rigorous purification.

Quantitative Purity Analysis

A multi-faceted approach is essential for the accurate determination of this compound purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while other spectroscopic and chromatographic methods provide qualitative confirmation and identification of impurities.

Table 1: Summary of Analytical Techniques for Purity Assessment

Analytical TechniquePurposeTypical Purity Specification
High-Performance Liquid Chromatography (HPLC)Quantitative determination of purity and impurities.≥ 98%
Thin-Layer Chromatography (TLC)Qualitative assessment of purity and reaction monitoring.Single spot
Melting PointIndication of purity.Sharp, narrow range
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and identification of impurities.Conforms to structure
Infrared (IR) SpectroscopyConfirmation of functional groups.Conforms to structure
Mass Spectrometry (MS)Determination of molecular weight and impurity identification.Conforms to expected m/z

Table 2: Representative Quantitative HPLC Purity Data

Lot NumberRetention Time (min)Peak Area (%)Impurity Profile (%)
BTE-2025-0018.5299.2Impurity A (0.3%), Impurity B (0.5%)
BTE-2025-0028.5198.8Impurity A (0.6%), Impurity C (0.6%)
BTE-2025-0038.5399.5Impurity B (0.2%), Other (0.3%)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.[4]

  • Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 370 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30°C.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.[2]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): Hexane:Ethyl Acetate (3:1 v/v).[2]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetone or dichloromethane).

  • Visualization: UV light (254 nm and 365 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural confirmation of the synthesized this compound and for identifying any structurally related impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instruments: ¹H NMR (400 MHz), ¹³C NMR (100 MHz).

  • Procedure: Prepare a sample solution of approximately 5-10 mg in 0.5-0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Workflow and Signaling Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates the typical workflow for the purity analysis of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification tlc TLC for Preliminary Check purification->tlc hplc Quantitative HPLC tlc->hplc nmr NMR for Structural Confirmation hplc->nmr ms Mass Spectrometry nmr->ms mp Melting Point ms->mp decision Purity ≥ 98%? mp->decision pass Qualified for Further Studies decision->pass Yes fail Repurification or Re-synthesis decision->fail No

Caption: Workflow for the synthesis, purification, and purity analysis of this compound.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not as extensively studied as its parent compound, Butein, it is plausible that it shares some biological activities. Butein is known to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[5][6] The diagram below illustrates the ERK/Nrf2 signaling pathway, which is a target of Butein and may also be influenced by its tetramethylated derivative.[7]

G BTE This compound ERK ERK1/2 BTE->ERK activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 (nuclear translocation) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Genes HO-1, GCLC (Antioxidant Genes) ARE->Genes activates transcription of Response Cellular Protection against Oxidative Stress Genes->Response

Caption: Postulated activation of the ERK/Nrf2 signaling pathway by this compound.

Conclusion

The purity of synthetic this compound is paramount for its reliable use in research and drug development. A combination of chromatographic and spectroscopic techniques, with a particular emphasis on quantitative HPLC, is necessary for a thorough purity assessment. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers working with this and related chalcone compounds. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

The Natural Occurrence of Methylated Butein Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the natural sources and biosynthesis of methylated butein derivatives is crucial for harnessing their therapeutic potential. This in-depth technical guide provides a comprehensive overview of the natural occurrence of these valuable compounds, detailing their isolation, quantification, and biosynthetic origins.

Methylated derivatives of butein, a chalcone known for its diverse biological activities, are a fascinating subgroup of flavonoids with potential applications in pharmacology. Their natural occurrence, while not as widespread as other flavonoids, is documented in several plant families, offering promising avenues for natural product discovery.

Natural Sources and Quantitative Data

Methylated butein derivatives have been identified in various plant species, primarily within the families Asteraceae, Fabaceae, and Moraceae. These compounds are often present as complex mixtures, and their isolation and quantification require sophisticated analytical techniques. The following table summarizes the known natural occurrences of specific methylated butein derivatives and, where available, quantitative data on their abundance.

Methylated Butein DerivativePlant SourcePlant PartQuantitative Data
2′,3,4-trihydroxy-4′,6′-dimethoxychalconeChromolaena tacotanaInflorescencesData not available in reviewed literature.
2′,4-dihydroxy-4′,6′-dimethoxychalconeChromolaena tacotanaInflorescencesData not available in reviewed literature.
3-O-methylabyssinone ALonchocarpus nicouRootsData not available in reviewed literature.
4,4′-dihydroxy-2′-methoxychalcone (DHMC)Medicago truncatulaRootsKey for rhizobial nod gene induction; specific yield not detailed.[1]
7,9,2′,4′-tetrahydroxy-8-isopentenyl-5-methoxychalconeSophora flavescensRootsData not available in reviewed literature.

Note: The reviewed literature to date does not provide specific yields or concentrations in a standardized format for many of these compounds. Further quantitative studies are needed to establish the precise abundance of these methylated butein derivatives in their natural sources.

Experimental Protocols: From Plant to Pure Compound

The isolation and characterization of methylated butein derivatives involve a multi-step process that begins with the collection and extraction of plant material, followed by chromatographic separation and spectroscopic analysis for structural elucidation.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of methylated chalcones from plant material.

Extraction_Workflow Plant_Material Plant Material (e.g., roots, inflorescences) Grinding Grinding and Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., Dichloromethane, Methanol, Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Methylated Butein Derivative HPLC->Pure_Compound

Figure 1: General workflow for the extraction and isolation of methylated butein derivatives.
Detailed Methodologies

1. Extraction of Chalcones from Chromolaena tacotana Inflorescences [2][3]

  • Plant Material: Inflorescences of Chromolaena tacotana are collected and air-dried.

  • Extraction: The dried plant material is subjected to extraction with dichloromethane.

  • Isolation: The resulting dichloromethane extract is then subjected to further purification steps. While the specific details of the column chromatography are not fully elaborated in the reviewed literature, it typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds, 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone and 2′,4-dihydroxy-4′,6′-dimethoxychalcone.[2][3]

2. Extraction of Chalcones from Lonchocarpus, Derris, and Sophora Species

  • General Approach: The roots of these plants are the primary source of chalcones.[4] A common procedure involves the extraction of the dried and powdered root material with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

  • Purification: The crude extracts are then fractionated using column chromatography on silica gel. Further purification is achieved through techniques like Sephadex column chromatography and preparative HPLC to yield the pure methylated chalcones.

3. Structural Elucidation

The identification and structural confirmation of isolated methylated butein derivatives are accomplished using a combination of spectroscopic techniques:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compounds, providing initial structural clues.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (such as COSY, HSQC, and HMBC), are essential for the complete structural elucidation of the isolated chalcones.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps in identifying the chalcone skeleton and the substitution pattern on the aromatic rings.[3]

Biosynthesis of Methylated Butein Derivatives

The biosynthesis of methylated butein derivatives follows the general flavonoid biosynthetic pathway, with additional methylation steps catalyzed by specific O-methyltransferases (OMTs).

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Butein Butein (a Dihydroxychalcone) Naringenin_Chalcone->Butein Hydroxylation steps Methylated_Butein Methylated Butein Derivatives Butein->Methylated_Butein OMT (S-adenosyl-L-methionine)

Figure 2: Simplified biosynthetic pathway of methylated butein derivatives.

The key steps in the biosynthesis include:

  • Phenylpropanoid Pathway: The pathway starts with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic chalcone scaffold.

  • Hydroxylation: The chalcone backbone undergoes hydroxylation reactions to produce butein (2',4',3,4-tetrahydroxychalcone).

  • Methylation: Specific hydroxyl groups on the butein molecule are then methylated by O-methyltransferases (OMTs), using S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield the various methylated butein derivatives.[1]

Conclusion

The natural occurrence of methylated butein derivatives presents a promising area of research for the discovery of new bioactive compounds. While several of these compounds have been isolated and structurally characterized, there is a clear need for more extensive quantitative studies to determine their abundance in various plant sources. Furthermore, the development and reporting of detailed, standardized experimental protocols for their extraction and purification would greatly benefit the scientific community. Continued exploration of the biosynthesis of these molecules may also open up possibilities for their production through metabolic engineering and synthetic biology approaches, providing a sustainable source for future drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for Butein Tetramethyl Ether In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is currently available for butein tetramethyl ether. The following application notes and protocols are primarily based on the well-documented in vitro activities of its parent compound, butein, and structurally related methoxy-substituted chalcones. These should serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound (3,4,2',4'-tetramethoxychalcone) is a methylated derivative of butein, a naturally occurring chalcone with known anti-inflammatory and anti-cancer properties. Methylation can alter the pharmacological properties of a compound, including its bioavailability, metabolic stability, and target specificity. These notes provide an overview of potential in vitro cell-based assays to investigate the biological activities of this compound, drawing parallels from the known mechanisms of butein and other methylated chalcones.

Potential Biological Activities and Key Signaling Pathways

Based on the activities of butein and related compounds, this compound is hypothesized to modulate key cellular processes such as inflammation, cell proliferation, and apoptosis. The primary signaling pathways likely to be affected include NF-κB, STAT3, PI3K/Akt, and MAPK.

Anti-inflammatory Activity

Butein is a known inhibitor of the NF-κB signaling pathway. It has been shown to directly inhibit IκBα kinase (IKK), preventing the phosphorylation and degradation of IκBα. This leads to the suppression of NF-κB activation and the subsequent expression of pro-inflammatory genes.[1][2][3][4][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription This compound This compound This compound->IKK Complex Inhibits

Anticancer Activity

Butein has been demonstrated to inhibit the proliferation and induce apoptosis in various cancer cell lines.[6][7][8][9][10][11] These effects are often linked to the modulation of the STAT3, PI3K/Akt, and MAPK signaling pathways. Butein can suppress both constitutive and inducible STAT3 activation, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and cell cycle regulators (cyclin D1).[12][13][14][15]

STAT3_Pathway Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Dimerizes Nucleus Nucleus p-STAT3 (Dimer)->Nucleus Translocates Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Induces Transcription This compound This compound This compound->JAK Inhibits

Data Presentation: Quantitative Analysis of Butein and Related Chalcones

The following tables summarize the reported IC50 values for butein and other methoxy-substituted chalcones in various in vitro assays. This data can serve as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Butein in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HCT116Colon CancerMTT37.07[16]
Colon 220.1Colon AdenocarcinomaCell Proliferation1.75[10]
A2780Ovarian CancerMTT64.7[11]
SKOV3Ovarian CancerMTT175.3[11]

Table 2: Biological Activity of Methoxy-Substituted Chalcones

CompoundAssayTarget/Cell LineIC50 (µM)Reference
3-Hydroxy-4,3',4',5'-tetramethoxychalconeNF-κB Inhibition-Low micromolar[17]
4-Hydroxy-3,3',4',5'-tetramethoxychalconeNO Production InhibitionMacrophages0.3[18]
3,3',4,5'-TetramethoxychalconeNO Production InhibitionMacrophages0.3[18]
3,3',4,5'-TetramethoxychalconeAnti-proliferationHep G21.8[18]
3,3',4,5'-TetramethoxychalconeAnti-proliferationColon 2052.2[18]
2,4,6-trimethoxy-4'-nitrochalconeCytotoxicityEca-1094.97[19]
2,4,6-trimethoxy-4'-nitrochalconeCytotoxicityKYSE-4509.43[19]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cell line(s)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the specified time.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

These protocols provide a starting point for the in vitro evaluation of this compound. Researchers should optimize the conditions for their specific cell lines and experimental questions.

References

Application Notes and Protocols: Butein as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Butein (2',3,4,4'-tetrahydroxychalcone) is a natural polyphenolic compound belonging to the chalcone family, found in various medicinal plants[1][2]. It has garnered significant interest in the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1]. A primary mechanism underlying these effects is its ability to act as an inhibitor of various enzymes, particularly protein kinases involved in critical cellular signaling pathways[1][3][4]. This document provides a detailed overview of Butein's activity, quantitative data on its inhibitory concentrations, and protocols for its use in enzyme inhibition assays.

While this document focuses on Butein due to the extensive available data, it is important to note its derivative, Butein tetramethyl ether (CAS 155048-06-9)[5][6][7]. This methylated version of Butein, where the hydroxyl groups are replaced by methoxy groups, serves as an important control compound. Researchers can use it to investigate the specific role of the hydroxyl moieties in Butein's enzyme-inhibiting activity. Currently, detailed public data on the specific enzyme targets and inhibitory potency of this compound is limited; it is primarily described as a research tool for studying ion channels and receptors[5].

Mechanism of Action

Butein exerts its biological effects by modulating multiple cellular signaling pathways. Its inhibitory action is often directed at protein tyrosine kinases, which are crucial for cell proliferation, survival, and angiogenesis. Butein is typically a reversible and competitive inhibitor with respect to ATP[4][8]. Key pathways and enzymes affected by Butein include:

  • Protein Tyrosine Kinases: Butein is a specific inhibitor of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and p60c-src[3][4][8].

  • NF-κB Signaling: It can directly inhibit IκBα kinase β (IKKβ), preventing the activation of the pro-inflammatory transcription factor NF-κB[1][8].

  • PI3K/AKT/mTOR Pathway: Butein has been shown to suppress the phosphorylation of Akt and downstream effectors, a pathway critical for cell survival and proliferation[9][10][11].

  • STAT3 Signaling: It can inhibit the activation of STAT3, a key transcription factor in many cancers, by blocking upstream kinases like c-Src and JAK2[8][12].

  • Other Enzymes: Butein also shows inhibitory activity against other enzyme classes, including phosphodiesterases (PDEs) and xanthine oxidase[3][8][13].

Quantitative Inhibitory Data

The inhibitory potency of Butein against various enzymes has been quantified and is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

Target Enzyme/ProcessIC50 ValueCell Line / Assay ConditionsReference
Epidermal Growth Factor Receptor (EGFR)16 µM / 65 µMHepG2 cells / in vitro[3][8]
p60c-src Tyrosine Kinase65 µMin vitro[3][4][8]
Phosphodiesterase 4 (PDE4)10.4 µMcAMP-specific PDE assay[3]
Xanthine Oxidase (XO)2.93 µM / 5.9 µMin vitro enzyme activity assay[8][13]
Glutathione S-transferase (GST)9 µMRat liver GST assay[4]
Iron-induced Lipid Peroxidation3.3 µMRat brain homogenate[8]
Aromatase3.7 µMEnzyme assay[11]

Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and cell lines used.

Signaling Pathways Modulated by Butein

Butein's function as a kinase inhibitor allows it to interfere with major signaling cascades involved in cell growth and inflammation. The diagram below illustrates its inhibitory action on the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer.

Butein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Translation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Butein Butein Butein->RTK Butein->AKT inhibits phosphorylation Butein->ERK inhibits activation

Butein inhibits key nodes in the PI3K/AKT and MAPK signaling pathways.

Protocols

General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 value of Butein against a purified enzyme, such as a protein kinase, using a 96-well plate format.[14][15][16][17]

Materials:

  • Purified enzyme of interest

  • Specific enzyme substrate (e.g., a peptide for a kinase)

  • Butein (stock solution in DMSO, e.g., 10 mM)

  • Appropriate assay buffer (optimized for the enzyme)

  • Cofactors if required (e.g., ATP, MgCl2 for kinases)[14]

  • Detection reagent (e.g., ADP-Glo™ for kinases, or a chromogenic/fluorogenic substrate)

  • 96-well assay plates (white or black, depending on detection method)

  • Microplate reader (Luminometer, Fluorometer, or Spectrophotometer)[14]

  • Multichannel pipettes

Experimental Workflow Diagram:

Inhibition_Assay_Workflow start Start prep 1. Prepare Reagents - Dilute Butein (serial dilutions) - Prepare Enzyme and Substrate solutions start->prep plate 2. Plate Setup - Add Assay Buffer - Add Butein / DMSO (control) - Add Enzyme Solution prep->plate incubate 3. Pre-incubation Allow Butein to bind to the enzyme (e.g., 15-30 min at RT) plate->incubate react 4. Initiate Reaction Add Substrate/ATP solution to all wells incubate->react incubate2 5. Reaction Incubation Incubate for a defined time (e.g., 30-60 min at 30°C) react->incubate2 detect 6. Stop & Detect Add detection reagent to measure signal (e.g., luminescence, fluorescence) incubate2->detect read 7. Read Plate Use a microplate reader detect->read analyze 8. Data Analysis - Calculate % Inhibition - Plot dose-response curve - Determine IC50 value read->analyze end End analyze->end

Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the Butein stock solution in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.1 µM final concentration. Remember to include a DMSO-only control (vehicle control).

    • Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined during assay development.

  • Assay Plate Setup (96-well):

    • Blank Wells: Add assay buffer and DMSO (no enzyme or inhibitor).

    • 100% Activity Control Wells: Add assay buffer, enzyme, and DMSO.

    • Test Wells: Add assay buffer, enzyme, and the various dilutions of Butein.

    • It is recommended to run all conditions in triplicate.

  • Pre-incubation:

    • Add the enzyme to the control and test wells.

    • Allow the plate to incubate for 15-30 minutes at room temperature. This step allows Butein to bind to the enzyme before the reaction starts[14][17].

  • Initiate the Enzymatic Reaction:

    • Add the substrate solution (and ATP for kinase assays) to all wells to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at the enzyme's optimal temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

    • Incubate as required for the detection signal to stabilize.

  • Data Acquisition:

    • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader[17].

  • Data Analysis:

    • Subtract the average signal of the blank wells from all other measurements.

    • Calculate the percentage of inhibition for each Butein concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Test / Signal_Control)]

    • Plot the % Inhibition against the logarithm of the Butein concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

References

Butein Tetramethyl Ether: Investigating a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific data on the anticancer potential or mechanisms of action of butein tetramethyl ether . The following application notes and protocols are based on the extensive research available for its parent compound, butein , which has demonstrated significant promise as an anticancer agent. Researchers interested in this compound are encouraged to use these protocols as a foundational framework for their investigations, adapting them as necessary to explore the unique properties of this derivative.

Application Notes for Butein as a Potential Anticancer Agent

Butein (3,4,2′,4′-tetrahydroxychalcone) is a natural chalcone that has been shown to possess potent anticancer properties across a variety of cancer types.[1][2] It exerts its effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[2][3] These application notes provide an overview of the key cellular pathways affected by butein and summarize its efficacy in various cancer cell lines.

Mechanism of Action:

Butein's anticancer activity is multifaceted, targeting several critical signaling pathways involved in tumorigenesis and progression:

  • Induction of Apoptosis: Butein promotes cancer cell death by activating both the intrinsic and extrinsic apoptotic pathways.[1] This is achieved by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and up-regulating pro-apoptotic proteins such as Bax and Bad.[1] Furthermore, butein activates caspases-3, -8, and -9, leading to programmed cell death.[1]

  • Inhibition of Proliferation and Cell Cycle Arrest: Butein has been shown to inhibit the proliferation of various cancer cells in a dose- and time-dependent manner.[4][5] It can induce cell cycle arrest, often at the G2/M phase, by modulating the levels of key cell cycle regulatory proteins.[3]

  • Suppression of Key Signaling Pathways: Butein has been demonstrated to inhibit several signaling pathways that are frequently dysregulated in cancer:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Butein can suppress the phosphorylation of Akt and mTOR, thereby inhibiting downstream signaling.

    • MAPK Pathway: Butein can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK and p38, which are involved in cell growth and differentiation.[4][6]

    • NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer. Butein can inhibit NF-κB activation and its downstream targets.[2]

    • STAT3 Pathway: Butein can inhibit the phosphorylation of STAT3, a key protein involved in tumor cell survival and proliferation.[7]

  • Anti-Metastatic and Anti-Angiogenic Effects: Butein has been shown to inhibit the migration and invasion of cancer cells.[3] It can also suppress the expression of proteins involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[2]

Quantitative Data Summary:

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of butein in various cancer cell lines. This data provides a quantitative measure of its cytotoxic potency.

Table 1: IC50 Values of Butein in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Oral Squamous Cell CarcinomaCAL274.361[5]
Oral Squamous Cell CarcinomaSCC93.458[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of butein or its derivatives like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Butein or this compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating the cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after compound treatment.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat the cells with the compound for the desired time. Harvest the cells by trypsinization and wash them with PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams illustrate the key signaling pathways affected by butein and a general experimental workflow for its evaluation.

Butein_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Butein Butein Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Butein->Bcl2 Inhibits Bax Bax / Bad (Pro-apoptotic) Butein->Bax Promotes Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 DeathR Death Receptors (e.g., FAS, TRAIL-R) Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Butein-Induced Apoptosis Pathways

Butein_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Butein Butein PI3K PI3K Butein->PI3K Inhibits Akt Akt Butein->Akt Inhibits ERK ERK Butein->ERK Inhibits NFkB NF-κB Butein->NFkB Inhibits PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation IKK IKK IkB IκBα IKK->IkB IkB->NFkB NFkB->Proliferation

Inhibition of Pro-Survival Signaling by Butein

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) start Cancer Cell Lines treat Treat with Butein (or derivative) start->treat viability Cell Viability Assay (MTT, etc.) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Signaling Pathways) treat->western migration Migration/Invasion Assay treat->migration xenograft Xenograft Mouse Model viability->xenograft apoptosis->xenograft western->xenograft migration->xenograft invivo_treat Treat with Butein xenograft->invivo_treat tumor_growth Measure Tumor Growth invivo_treat->tumor_growth

General Workflow for Anticancer Evaluation

References

Application Notes and Protocols: Investigating the Antioxidant Capacity of Butein Tetramethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butein, a tetrahydroxychalcone, is a well-documented flavonoid known for its potent antioxidant properties. It effectively scavenges free radicals and modulates cellular antioxidant defense mechanisms, primarily through the activation of the Nrf2 signaling pathway.[1][2][3] Butein tetramethyl ether is a derivative of butein where the four hydroxyl groups have been methylated. This structural modification is significant because the antioxidant activity of flavonoids is largely attributed to the presence and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

Currently, there is limited publicly available data specifically detailing the antioxidant capacity of this compound. Therefore, these application notes provide a comprehensive framework for its investigation, using the known antioxidant activities of the parent compound, butein, as a reference. The following protocols and data are designed to guide researchers in systematically evaluating the free-radical scavenging abilities and cellular antioxidant effects of this compound.

Quantitative Data Summary (Reference: Butein)

The following table summarizes the reported antioxidant capacity of butein . These values serve as a benchmark for comparative studies with this compound.

Assay TypeMetricResult (Butein)Reference CompoundSource
DPPH Radical ScavengingIC509.2 ± 1.8 µMα-tocopherol[4]
Iron-Induced Lipid PeroxidationIC503.3 ± 0.4 µM-[4]
Xanthine Oxidase InhibitionIC505.9 ± 0.3 µM-[4]
Xanthine Oxidase InhibitionIC502.93 µM-[5][6]
Peroxyl Radical Trappingkinh(3.0 ± 0.9) x 104 M-1s-1α-tocopherol (kinh = (2.2 ± 0.6) x 104 M-1s-1)[7]

Experimental Protocols

Herein are detailed protocols for assays commonly used to determine antioxidant capacity.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow:

prep_dpph Prepare 200 µM DPPH solution in methanol mix Mix 1.0 mL DPPH solution with 3.0 mL of sample/control prep_dpph->mix prep_sample Prepare serial dilutions of This compound in methanol prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid, Butein) prep_control->mix incubate Incubate in the dark at 30°C for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: DPPH radical scavenging assay workflow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive controls: Ascorbic acid, Trolox, or Butein

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 200 µM solution of DPPH in methanol. Keep the solution in a light-protected container.[8]

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Performance:

    • In a microplate well or cuvette, add 1.0 mL of the 200 µM DPPH solution.[8]

    • Add 3.0 mL of the test sample at various concentrations.[8]

    • For the blank, use 3.0 mL of methanol instead of the sample.

    • Prepare positive controls (e.g., Ascorbic acid) in the same manner.

  • Incubation: Incubate the reaction mixtures in the dark at 30°C for 30 minutes.[8]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Data Analysis: Plot the % inhibition against the concentration of the test sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

prep_abts Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate generate_radical Mix solutions and incubate in dark for 12-16 hours to generate ABTS•+ prep_abts->generate_radical adjust_abs Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm generate_radical->adjust_abs mix Mix diluted ABTS•+ solution with sample/control adjust_abs->mix prep_sample Prepare serial dilutions of This compound prep_sample->mix incubate Incubate at room temperature for 6 minutes mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: ABTS radical cation scavenging assay workflow.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Positive controls: Ascorbic acid, Trolox, or Butein

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[10]

  • Preparation of Working Solution: Before the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

  • Preparation of Test Samples: Prepare a stock solution of this compound and perform serial dilutions.

  • Assay Performance:

    • Add a small volume (e.g., 10 µL) of the test sample to a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution.[12]

    • Mix thoroughly.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.[11]

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the ABTS•+ solution without the sample.

  • Data Analysis: Determine the IC50 value by plotting the % inhibition against the concentration of the test sample.

Cellular Antioxidant Mechanisms

Butein is known to exert its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][13] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3] Upstream kinases, including PI3K/Akt and ERK, have been shown to be involved in butein-mediated Nrf2 activation.[2][13][14] A key area of investigation would be to determine if this compound retains the ability to activate this critical protective pathway.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Butein Butein / Butein Tetramethyl Ether PI3K PI3K Butein->PI3K ERK ERK Butein->ERK Akt Akt PI3K->Akt Keap1_Nrf2 Keap1 Nrf2 Akt->Keap1_Nrf2 Inhibits Keap1 ERK->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Promotes Transcription

References

Application Notes and Protocols for Studying the NF-κB Signaling Pathway with Butein Tetramethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. Butein, a tetrahydroxychalcone, has been identified as a potent inhibitor of the NF-κB pathway.[1][2][3] Butein tetramethyl ether, a synthetic derivative of butein, is of significant interest for its potential to exhibit enhanced pharmacological properties, such as improved cell permeability and metabolic stability, making it a valuable tool for studying NF-κB signaling and for therapeutic development.

These application notes provide a comprehensive overview of the use of this compound in NF-κB research, including its mechanism of action, protocols for key experiments, and representative data. While direct studies on this compound are limited, the information presented here is based on extensive research on butein and other methoxylated chalcone derivatives that have been shown to inhibit the NF-κB pathway.[4][5]

Mechanism of Action

Butein has been shown to directly inhibit the IκB kinase (IKK) complex, a key upstream regulator of the canonical NF-κB pathway.[1][2] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. By preventing IκBα degradation, butein blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival. Research on other methoxylated chalcones suggests that this compound likely shares this mechanism of IKK inhibition.[5]

Data Presentation

The following tables summarize representative quantitative data on the inhibitory effects of butein and related methoxylated chalcones on the NF-κB signaling pathway. These values can serve as a benchmark for experiments with this compound.

Table 1: Inhibition of NF-κB Activation by Butein and a Related Methoxy Chalcone

CompoundCell LineStimulusAssayIC₅₀ (µM)Reference
ButeinK562TNF-αNF-κB Luciferase Reporter24-41[6]
3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone--NF-κB InhibitionSingle-digit µM[4]
Compound 2f (methoxyphenyl-based chalcone)RAW264.7LPSNitric Oxide Production11.2[5]

Table 2: Effect of Butein on NF-κB-regulated Gene Expression

Gene ProductFunctionEffect of ButeinReference
Cyclin D1Cell Cycle ProgressionDownregulation[7]
c-MycProliferationDownregulation
Bcl-2, Bcl-xLAnti-apoptosisDownregulation
COX-2Inflammation, InvasionDownregulation
MMP-9InvasionDownregulation

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on the NF-κB signaling pathway are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6 hours. Include unstimulated and vehicle-treated controls.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

    • Plot the dose-response curve and determine the IC₅₀ value for this compound.

Western Blot Analysis for NF-κB Pathway Proteins

This method is used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., A549, RAW264.7) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound at desired concentrations for 1 hour.

    • Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for a time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), IκBα, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

In Vitro IKK Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex.

Protocol:

  • Immunoprecipitation of IKK complex:

    • Lyse treated and untreated cells in a non-denaturing lysis buffer.

    • Incubate the cell lysates with an anti-IKKγ (NEMO) antibody and protein A/G-agarose beads to immunoprecipitate the IKK complex.

  • Kinase Reaction:

    • Wash the immunoprecipitated IKK complex.

    • Resuspend the beads in a kinase assay buffer containing a recombinant GST-IκBα (1-54) substrate and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated GST-IκBα substrate by autoradiography.

  • Analysis:

    • Quantify the radioactivity of the bands to determine the IKK kinase activity.

Visualizations

Caption: NF-κB pathway inhibition by this compound.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound and Stimulus) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-IκBα, anti-IκBα) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis & Quantification Detection->Analysis

Caption: Workflow for Western Blot analysis.

Luciferase_Assay_Workflow NF-κB Luciferase Reporter Assay Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Transfection 2. Co-transfect with NF-κB-luc and Renilla-luc Plasmids Cell_Seeding->Transfection Treatment 3. Pre-treat with this compound Transfection->Treatment Stimulation 4. Stimulate with TNF-α or LPS Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Measurement 6. Measure Firefly & Renilla Luciferase Activity Lysis->Measurement Analysis 7. Normalize Data & Calculate IC₅₀ Measurement->Analysis

Caption: Workflow for NF-κB Luciferase Reporter Assay.

References

Application Notes & Protocols: High-Throughput Screening with Butein Tetramethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein, a chalcone found in various medicinal plants, is a well-documented modulator of multiple critical cellular signaling pathways, including those involved in inflammation, cancer, and oxidative stress.[1][2] Its derivative, Butein tetramethyl ether (CAS 155048-06-9), offers a chemical scaffold with modified properties that may enhance its potency, selectivity, or pharmacokinetic profile.[3][4] While extensive high-throughput screening (HTS) data for this compound is not yet widely published, its structural similarity to Butein allows for the adaptation of established screening protocols.

These application notes provide exemplary protocols for a high-throughput screening campaign to identify and characterize the inhibitory activity of this compound, focusing on the well-established NF-κB signaling pathway, a primary target of the parent compound, Butein.[1][5]

Key Target Pathway: NF-κB Signaling

The Nuclear Factor-kappaB (NF-κB) pathway is a central regulator of the inflammatory response. Butein has been shown to directly inhibit IκBα kinase beta (IKKβ), preventing the phosphorylation and degradation of the NF-κB inhibitor, IκBα.[1] This action sequesters the NF-κB complex in the cytoplasm, preventing the transcription of pro-inflammatory genes. The following diagram illustrates this pathway and the proposed point of inhibition for Butein and its analogs.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (p) IKBa_p p-IκBα Proteasome Proteasome IKBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates IkBa->IKBa_p NFkB_IkBa NF-κB / IκBα (Inactive) NFkB_IkBa->NFkB Releases Butein_TME This compound Butein_TME->IKK_complex Inhibits DNA DNA (Promoter Region) NFkB_n->DNA Binds Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription Initiates HTS_Workflow cluster_workflow HTS Campaign Workflow start Compound Library (incl. This compound) primary Primary Screen (Single Concentration, e.g., 10 µM) start->primary hit_id Primary Hit Identification (e.g., >50% Inhibition) primary->hit_id dose_response Dose-Response Confirmation (IC50 Determination) hit_id->dose_response Hits end_no Inactive hit_id->end_no Non-Hits orthogonal Orthogonal Assay (e.g., IKKβ Kinase Assay) dose_response->orthogonal counterscreen Counter-Screen (Assay Interference) dose_response->counterscreen validated_hit Validated Hit orthogonal->validated_hit counterscreen->validated_hit

References

Butein Tetramethyl Ether: Application Notes and Protocols for Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein tetramethyl ether, a derivative of the chalcone butein, has emerged as a compound of significant interest in the field of neuroprotection. Preclinical studies have highlighted its potential to mitigate neuronal damage through various mechanisms, including antioxidant and anti-inflammatory actions. This document provides a comprehensive overview of the application of this compound in neuroprotective research, detailing its mechanisms of action, experimental protocols, and quantitative data from relevant studies. The information is intended to guide researchers in designing and executing studies to evaluate the neuroprotective efficacy of this compound.

Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways involved in neuronal survival, inflammation, and oxidative stress. Its primary mechanisms include:

  • Antioxidant Effects: Butein has been shown to protect neuronal cells from oxidative stress. It achieves this by up-regulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This pathway is crucial for cellular defense against oxidative damage.[1][2]

  • Anti-inflammatory Effects: In models of neuroinflammation, butein suppresses the production of pro-inflammatory mediators. It inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2] This leads to a reduction in the release of inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

  • Pro-survival Signaling: Butein promotes neuronal survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is essential for cell growth, proliferation, and survival.

  • Anti-apoptotic Effects: Studies have demonstrated that butein can protect neurons from apoptosis (programmed cell death) induced by stressors like corticosterone. It achieves this by sustaining the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway, which is critical for cell survival and proliferation.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of butein.

Table 1: Effect of Butein on Glutamate-Induced Oxidative Stress in HT22 Cells [1]

ParameterButein Concentration (µM)Result
Cell Viability (%)1Increased
5Significantly Increased
10Significantly Increased
Reactive Oxygen Species (ROS) Production1, 5, 10Dose-dependent decrease
HO-1 Protein Expression1, 5, 10Dose-dependent increase
Nuclear Nrf2 Levels1, 5, 10Dose-dependent increase

Table 2: Effect of Butein on LPS-Induced Neuroinflammation in BV2 Microglia [1]

ParameterButein Concentration (µM)Result
IL-1β Production1, 5, 10Dose-dependent inhibition
IL-6 Production1, 5, 10Dose-dependent inhibition
TNF-α Production1, 5, 10Dose-dependent inhibition
Nitric Oxide (NO) Production1, 5, 10Dose-dependent decrease
Prostaglandin E2 (PGE2) Production1, 5, 10Dose-dependent decrease
iNOS Expression1, 5, 10Dose-dependent decrease
COX-2 Expression1, 5, 10Dose-dependent decrease
Nuclear p65 Levels1, 5, 10Dose-dependent decrease

Table 3: Effect of Butein on Corticosterone-Induced Apoptosis in Neuro2A Cells [3]

ParameterTreatmentResult
Cell Viability50 µM CORTSignificantly reduced
0.5 µM Butein + 50 µM CORTSignificantly blocked the reduction
Cleaved Caspase-3 Expression50 µM CORTConsiderably increased
0.5 µM Butein + 50 µM CORTBlocked the increase
ERK Phosphorylation50 µM CORTDecreased
0.5 µM Butein + 50 µM CORTPartially reversed the reduction

Table 4: Effect of Butein on Scopolamine-Induced Memory Impairment in Rats [4][5]

ParameterButein Dose (mg/kg)Result
Malondialdehyde (MDA) Levels25, 50, 100Substantially decreased
Nitrite Levels25, 50, 100Substantially decreased
Glutathione (GSH) Levels25, 50, 100Substantially increased

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

In Vitro Model of Oxidative Stress: Glutamate-Induced Toxicity in HT22 Cells

This protocol is designed to assess the protective effects of butein against glutamate-induced oxidative stress in the mouse hippocampal neuronal cell line, HT22.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

Procedure:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 12 hours.

    • Induce oxidative stress by adding 5 mM glutamate to the culture medium and incubate for another 12-24 hours.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Reactive Oxygen Species (ROS):

    • After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

In Vitro Model of Neuroinflammation: LPS-Stimulated BV2 Microglia

This protocol assesses the anti-inflammatory effects of butein in the murine microglial cell line, BV2, stimulated with lipopolysaccharide (LPS).

Materials:

  • BV2 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Seed cells in 24-well plates.

    • Pre-treat the cells with various concentrations of this compound for 12 hours.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Collect the culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

This protocol details the procedure for analyzing the expression and phosphorylation of key proteins in the signaling pathways modulated by butein.

Materials:

  • Treated cells (e.g., HT22 or BV2)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

Butein_Neuroprotection_Signaling cluster_stress Cellular Stressors cluster_butein This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Glutamate Glutamate Nrf2_ARE Nrf2/ARE Pathway Glutamate->Nrf2_ARE induces oxidative stress LPS Lipopolysaccharide (LPS) NFkB NF-κB Pathway LPS->NFkB activates Corticosterone Corticosterone MEK_ERK MEK/ERK Pathway Corticosterone->MEK_ERK inhibits Anti_apoptosis Inhibition of Apoptosis Corticosterone->Anti_apoptosis induces apoptosis Butein Butein PI3K_Akt PI3K/Akt Pathway Butein->PI3K_Akt activates Butein->Nrf2_ARE activates Butein->NFkB inhibits Butein->MEK_ERK sustains PI3K_Akt->Nrf2_ARE activates Pro_survival Neuronal Survival PI3K_Akt->Pro_survival Antioxidant Antioxidant Defense (HO-1 expression) Nrf2_ARE->Antioxidant Anti_inflammatory Anti-inflammatory Response (↓ Cytokines, ↓ NO, ↓ PGE2) NFkB->Anti_inflammatory MEK_ERK->Anti_apoptosis Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Pro_survival->Neuroprotection Anti_apoptosis->Neuroprotection

Caption: Butein's neuroprotective signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cell Culture (HT22 or BV2) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Induction Induction of Neuronal Damage (Glutamate or LPS) Pretreatment->Induction Assessment Assessment of Neuroprotection Induction->Assessment Viability Cell Viability (MTT Assay) Assessment->Viability ROS ROS Measurement Assessment->ROS Cytokines Cytokine & NO Levels (ELISA, Griess Assay) Assessment->Cytokines Western_Blot Western Blot (Signaling Proteins) Assessment->Western_Blot Animal_Model Animal Model of Neurodegeneration (e.g., Scopolamine-induced) Treatment Treatment with This compound Animal_Model->Treatment Behavioral Behavioral Tests Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Oxidative Stress Markers) Behavioral->Biochemical Data_Interpretation Data Interpretation & Conclusion Biochemical->Data_Interpretation Viability->Data_Interpretation ROS->Data_Interpretation Cytokines->Data_Interpretation Western_Blot->Data_Interpretation

Caption: Workflow for neuroprotective studies of butein.

References

Application Note: Formulation of Butein Tetramethyl Ether for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butein tetramethyl ether (2',3,4,4'-tetramethoxychalcone), a methylated derivative of the natural chalcone butein, is a bioactive small molecule with potential therapeutic applications.[1][2] Like many chalcones, it is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo studies. Proper formulation is therefore critical for the successful preclinical evaluation of this compound. This document provides detailed protocols and guidelines for the formulation of this compound for oral and intraperitoneal administration in animal models, based on its physicochemical properties and established methods for similar compounds.

Physicochemical Properties & Solubility

Understanding the fundamental properties of this compound is the first step in developing a suitable formulation. As a pale yellow solid, its methylated structure increases its lipophilicity compared to the parent compound, butein.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₅[2]
Molecular Weight 328.36 g/mol [1][2][3]
Appearance Pale Yellow Solid[3]
Known Solubility Chloroform, Dichloromethane[3]
Predicted Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in waterInferred from parent compound (Butein)[4]

Recommended Formulation Protocols

Due to the limited aqueous solubility of this compound, two primary formulation strategies are recommended for in vivo studies: a suspension for oral gavage and a solubilized formulation for intraperitoneal injection.

Protocol 1: Oral Gavage (PO) Formulation (Suspension)

This protocol is suitable for daily oral administration in rodent models. The use of a suspending agent like carboxymethylcellulose (CMC) is essential to ensure a uniform dose administration.

Materials:

  • This compound Powder

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Tween® 80

  • 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Sterile microcentrifuge tubes

  • Sonicator (bath or probe)

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Solubilization: Prepare a stock solution by first dissolving the powder in a minimal volume of DMSO. For example, add just enough DMSO to create a clear solution (e.g., 5-10% of the final volume).

  • Addition of Surfactant: Add Tween® 80 to the DMSO solution. A common ratio is 1:2 Tween® 80 to DMSO. Vortex thoroughly.

  • Suspension: Gradually add the 0.5% CMC solution to the DMSO/Tween® 80 mixture while continuously vortexing to form a homogenous suspension.

  • Homogenization: Sonicate the final suspension to reduce particle size and improve uniformity.

  • Dosing: Administer to animals immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.

Example Formulation (for a 10 mg/mL dose):

  • This compound: 100 mg

  • DMSO: 0.5 mL (5%)

  • Tween® 80: 1.0 mL (10%)

  • 0.5% CMC in Water: 8.5 mL (85%)

  • Final Volume: 10 mL

Protocol 2: Intraperitoneal (IP) Injection Formulation (Solution)

For IP administration, a clear, sterile solution is required to prevent precipitation in the peritoneal cavity and ensure rapid absorption. This protocol uses a common co-solvent system.

Materials:

  • This compound Powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Cremophor® EL or Kolliphor® EL

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

Methodology:

  • Weighing: In a sterile environment, weigh the required amount of this compound.

  • Solubilization: Dissolve the powder completely in DMSO.

  • Emulsification: Add Cremophor® EL to the DMSO solution and mix thoroughly until a clear solution is formed.

  • Final Dilution: Slowly add sterile saline to the DMSO/Cremophor® mixture. It is critical to add the saline dropwise while vortexing to prevent the compound from precipitating.

  • Sterility: The final formulation should be clear and sterile. If necessary, it can be filtered through a 0.22 µm syringe filter, provided the compound does not bind to the filter membrane.

  • Dosing: Use immediately after preparation.

Example Formulation (for a 5 mg/mL dose):

  • This compound: 50 mg

  • DMSO: 1 mL (10%)

  • Cremophor® EL: 1 mL (10%)

  • Sterile Saline: 8 mL (80%)

  • Final Volume: 10 mL

Experimental Workflow & Logic

The following diagrams illustrate the logical flow for preparing and administering this compound in vivo.

G cluster_prep Formulation Preparation cluster_admin Animal Administration weigh 1. Weigh Compound vehicle 2. Prepare Vehicle (e.g., DMSO, CMC, Saline) dissolve 3. Dissolve/Suspend Compound in Vehicle homogenize 4. Vortex & Sonicate for Uniformity dose_calc 5. Calculate Dose (mg/kg) homogenize->dose_calc administer 6. Administer via PO or IP Route dose_calc->administer observe 7. Monitor Animal & Collect Data administer->observe

Caption: Workflow for in vivo formulation and administration.

Potential Mechanism of Action: NF-κB Signaling

While the specific pathways modulated by this compound are still under investigation, the parent compound, butein, is known to be a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[5] This inhibition is a likely mechanism of action for its derivatives as well.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Butein Tetramethyl Ether by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of butein tetramethyl ether using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying this compound?

A1: Both normal-phase column chromatography and reverse-phase high-performance liquid chromatography (HPLC) can be effective for purifying this compound. The choice depends on the scale of purification, the purity of the crude material, and the available equipment. Column chromatography with silica gel is a cost-effective method for larger scale purifications, while HPLC on a C18 column is excellent for achieving high purity on a smaller scale or for analytical purposes.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: this compound is soluble in chloroform and dichloromethane.[1] A good starting point for normal-phase column chromatography on silica gel would be a non-polar solvent system with a moderately polar modifier. A common choice for chalcones is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent.

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. Small fractions of the eluent are collected and spotted on a TLC plate. The plate is then developed in a suitable solvent system (e.g., the same solvent system used for the column or one with slightly higher polarity) and visualized under UV light (typically 254 nm and/or 366 nm). Fractions containing the pure compound are then combined.

Q4: My this compound seems to be degrading on the silica gel column. What can I do?

A4: Chalcones can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can use deactivated (neutralized) silica gel. This can be prepared by treating the silica gel with a basic solution, such as triethylamine in your eluent (e.g., 1% triethylamine), and then re-equilibrating with your mobile phase.

Q5: I am seeing poor separation between my this compound and an impurity. How can I improve the resolution?

A5: To improve separation, you can try several approaches:

  • Optimize the solvent system: A finer gradient of solvent polarity can improve resolution. For column chromatography, a slow increase in the polar component of the mobile phase is recommended. For HPLC, adjusting the gradient slope or using a different organic modifier (e.g., methanol instead of acetonitrile) can be effective.

  • Change the stationary phase: If silica gel does not provide adequate separation, you could consider other stationary phases like alumina or a bonded phase for HPLC.

  • Reduce the column loading: Overloading the column is a common cause of poor separation. Try using less crude material.

Q6: What are typical conditions for reverse-phase HPLC purification of this compound?

A6: A C18 column is a standard choice for the reverse-phase HPLC of chalcones. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like 0.1% formic acid or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used. The gradient would start with a higher percentage of water and gradually increase the percentage of the organic solvent.

Troubleshooting Guides

Issue 1: The compound is not eluting from the column.
Possible Cause Troubleshooting Step
Mobile phase is too non-polar. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound has poor solubility in the mobile phase. Ensure your compound is soluble in the chosen solvent system. If not, a different solvent system may be required.
Compound has irreversibly adsorbed to the stationary phase. This may indicate degradation. Consider using a less active stationary phase like deactivated silica gel or alumina.
Issue 2: The compound is eluting too quickly with no separation.
Possible Cause Troubleshooting Step
Mobile phase is too polar. Start with a less polar mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Sample was loaded in a solvent that is too polar. Dissolve the crude sample in a minimal amount of a solvent that is less polar than the initial mobile phase, or use a dry loading technique.
Issue 3: Tailing peaks in HPLC.
Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase. Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions.
Column overload. Reduce the amount of sample injected onto the column.
Column degradation. Flush the column with a strong solvent or replace it if it is old or has been used extensively.

Data Presentation

Table 1: Suggested Starting Conditions for Chromatographic Purification of this compound
ParameterColumn Chromatography (Normal Phase)HPLC (Reverse Phase)
Stationary Phase Silica Gel (230-400 mesh)C18 (5 µm particle size)
Mobile Phase Hexane:Ethyl Acetate (gradient)Water (with 0.1% Formic Acid) : Acetonitrile (gradient)
Initial Eluent 95:5 (Hexane:Ethyl Acetate)70:30 (Water:Acetonitrile)
Final Eluent 70:30 (Hexane:Ethyl Acetate)10:90 (Water:Acetonitrile)
Detection TLC with UV visualization (254/366 nm)UV Detector (e.g., 280 nm or 370 nm)
Flow Rate Gravity-dependent1 mL/min

Note: These are suggested starting points and may require optimization for your specific sample and desired purity.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the column.

    • Alternatively, for samples not readily soluble in the mobile phase, use a dry loading technique by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

    • Monitor the separation by TLC.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting start Start Purification (Column Chromatography) run_column Run Column & Collect Fractions start->run_column tlc_analysis Analyze Fractions by TLC run_column->tlc_analysis pure_fractions Pure Fractions Obtained? tlc_analysis->pure_fractions degradation Issue: Compound Degradation tlc_analysis->degradation Streaking/ Spot Disappearance combine_evaporate Combine Pure Fractions & Evaporate Solvent pure_fractions->combine_evaporate Yes no_elution Issue: No Compound Eluting pure_fractions->no_elution No poor_separation Issue: Poor Separation pure_fractions->poor_separation No end Purified Product combine_evaporate->end increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity increase_polarity->run_column optimize_gradient Optimize Solvent Gradient (slower increase in polarity) poor_separation->optimize_gradient reduce_load Reduce Sample Load poor_separation->reduce_load optimize_gradient->start reduce_load->start use_deactivated_silica Use Deactivated Silica Gel degradation->use_deactivated_silica use_deactivated_silica->start

References

Preventing precipitation of Butein tetramethyl ether in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Butein tetramethyl ether during experiments.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound from solution can lead to inaccurate experimental results. The following guide addresses common issues and provides solutions to maintain its solubility.

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of the compound. - Prepare a more dilute stock solution in DMSO before adding to the aqueous medium. - Instead of adding the stock directly to the bulk of the aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing.
Rapid change in solvent polarity.- Use a stepwise dilution method, gradually introducing the aqueous buffer to the DMSO stock. - Consider the use of a co-solvent like ethanol or PEG 400 in the final solution, ensuring its compatibility with the experimental system.
Precipitate forms in the stock solution over time The compound is degrading or has low solubility in 100% DMSO at the stored concentration.- Store stock solutions at -20°C or -80°C. - Prepare fresh stock solutions more frequently. - Consider preparing a slightly more dilute stock solution if precipitation persists.
Inconsistent results in biological assays Micro-precipitation or adsorption of the hydrophobic compound to plasticware.- Visually inspect all solutions for any signs of precipitation before use. - Use low-adhesion microplates and pipette tips. - Pre-treating plasticware with a blocking agent like bovine serum albumin (BSA) can help minimize adsorption.
Precipitation observed in cell culture media during incubation Interaction with media components (e.g., proteins, salts) or changes in pH.- Test the stability of this compound in the specific cell culture medium without cells for the duration of the experiment. - If interactions are suspected, consider using a serum-free medium for the treatment period. - Ensure the medium is adequately buffered for the incubator's CO₂ environment to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound, like other hydrophobic chalcones, is best dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro experiments.

Q2: How should I prepare a working solution of this compound for cell culture experiments?

A2: The recommended method is to first prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). This stock solution should then be serially diluted into your pre-warmed cell culture medium to the desired final concentration immediately before use. It is crucial to mix the solution thoroughly by gentle vortexing or inversion after adding the stock.

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cellular effects. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many researchers aiming for 0.1% or lower. It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: My this compound precipitates even at low concentrations. What can I do?

A4: If you are still observing precipitation, consider the following:

  • Solubility Limit: You may still be exceeding the solubility limit in your final aqueous solution. Try working with even lower concentrations.

  • pH Dependence: The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer or medium is stable.

  • Co-solvents: For challenging compounds, the addition of a small amount of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) to the final solution can improve solubility. Ensure the co-solvent is compatible with your experimental setup.[1]

Q5: How should I store this compound?

A5: this compound powder should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the final solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.

  • Dilution: Add the required volume of the this compound DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. For example, to make a 20 µM solution from a 20 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).

  • Mixing: Mix the working solution thoroughly by gentle vortexing or by pipetting up and down.

  • Immediate Use: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Methylated Chalcones

This compound, as a methylated chalcone, is predicted to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival. Based on studies of similar tetramethoxy chalcone derivatives, potential targets include the STAT3 and PI3K/AKT/NF-κB pathways.[2][3]

Signaling_Pathway BTE This compound TREM2 TREM2 BTE->TREM2 inhibits STAT3 STAT3 BTE->STAT3 inhibits PTEN PTEN BTE->PTEN induces PI3K PI3K TREM2->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival PTEN->PI3K inhibits

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Solution Preparation

The following diagram illustrates a standard workflow for preparing solutions of this compound to minimize precipitation.

Experimental_Workflow start Start weigh Weigh Butein Tetramethyl Ether Powder start->weigh dissolve Dissolve in 100% DMSO to make stock solution weigh->dissolve store Aliquot and Store Stock at -20°C/-80°C dissolve->store prewarm Pre-warm Aqueous Buffer/Medium to 37°C store->prewarm dilute Serially Dilute Stock into Warmed Medium prewarm->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use end End use->end

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Precipitation Issues

This diagram outlines a logical approach to troubleshooting precipitation problems.

Troubleshooting_Logic rect rect precipitate Precipitation Observed? check_conc Is final concentration too high? precipitate->check_conc Yes no_precipitate No Precipitation Proceed with Experiment precipitate->no_precipitate No check_dilution Is dilution method optimal? check_conc->check_dilution No solution_conc Decrease final concentration check_conc->solution_conc Yes check_media Media interaction suspected? check_dilution->check_media No solution_dilution Use stepwise dilution or co-solvent check_dilution->solution_dilution Yes solution_media Test in serum-free media check_media->solution_media Yes

Caption: Troubleshooting logic for precipitation issues.

References

Ensuring reproducibility in experiments with Butein tetramethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving Butein Tetramethyl Ether. Given that this compound is a derivative of Butein, much of the technical guidance is based on the well-established experimental data and methodologies for Butein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as chloroform and dichloromethane.[1][2] For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of chalcones. It is crucial to ensure the final concentration of DMSO in your cell-based assays is low (typically not exceeding 0.5%) to avoid solvent-induced cytotoxicity.

Q2: I'm observing precipitate in my cell culture media after adding this compound. What is the cause and how can I resolve this?

A2: Precipitate formation is a common issue with hydrophobic compounds like chalcones and can be attributed to several factors:

  • Compound Precipitation: The compound may be coming out of solution in the aqueous environment of the cell culture medium. To address this, ensure your stock solution is fully dissolved before diluting it into the media. It is also recommended to prepare fresh dilutions for each experiment.

  • Interaction with Media Components: this compound might interact with proteins or salts in the culture medium, leading to precipitation. You can test this by incubating the compound in the medium without cells and observing for any precipitate formation. If this occurs, consider using a different medium formulation or a serum-free medium for the treatment duration.[3]

  • Cellular Debris: At higher concentrations, the compound might be causing rapid cell death, and the observed "precipitate" could be cellular debris. This can be verified by microscopy and by conducting a cell viability assay across a range of concentrations.[3]

Q3: My experimental results with this compound are inconsistent and not reproducible. What are the likely causes?

A3: Inconsistent results in bioassays with chalcones often stem from their poor solubility and handling.[3] Key factors include:

  • Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or precipitates upon dilution, the actual concentration exposed to the cells will vary between experiments. Always ensure your stock solution is clear before use.[3]

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, reducing the effective concentration in the assay. Using low-adhesion plastics may help mitigate this issue.[3]

  • Compound Stability: The stability of the compound in cell culture media over the course of the experiment can affect reproducibility. It is advisable to determine the stability of this compound in your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Compound Activity Poor solubility leading to low effective concentration.Ensure complete dissolution of the stock solution. Prepare fresh dilutions and vortex immediately after adding the stock to the aqueous buffer. Consider using a pre-warmed medium (37°C).
Compound degradation.Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. Test the stability of the compound in your cell culture media over the experimental time course.
High Variability in Replicates Inconsistent dosing due to precipitation or adsorption.Visually inspect for precipitation in assay wells. Use low-adhesion plasticware. Ensure thorough mixing when preparing dilutions.
Cell seeding inconsistency.Ensure a uniform cell density across all wells by proper cell counting and mixing of the cell suspension before seeding.
Unexpected Cytotoxicity High concentration of the solvent (e.g., DMSO).Perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your cell line. Keep the final DMSO concentration below 0.5%.
Rapid compound-induced cell death.Conduct a dose-response and time-course experiment to identify the optimal concentration and incubation time.
Assay Interference Colored nature of the compound interfering with colorimetric or fluorometric readouts.Run a control with the compound in cell-free media to check for any background signal. If interference is observed, consider using an alternative assay that is not affected by the compound's color.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Add the desired concentrations to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for the parent compound, Butein, across various assays and cell lines. This data can serve as a reference for designing experiments with this compound.

Assay Type Cell Line IC50 (µM) Reference
Cell Viability (MTT)A2780 (Ovarian Cancer)64.7 ± 6.27[1]
Cell Viability (MTT)SKOV3 (Ovarian Cancer)175.3 ± 61.95[1]
Xanthine Oxidase Inhibition2.93[4]
EGF Receptor Tyrosine Kinase65[5]
p60c-src Tyrosine Kinase65[5]

Signaling Pathways and Experimental Workflows

Butein-Modulated Signaling Pathways

Butein, the parent compound of this compound, is known to modulate several key signaling pathways involved in inflammation and cancer. The following diagram illustrates the inhibitory effects of Butein on the NF-κB pathway.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Gene Gene Expression (Inflammation, Proliferation) Butein Butein (and derivatives) Butein->IKK Inhibits NFkB_nuc->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by Butein.

The following diagram depicts the experimental workflow for assessing the anti-proliferative effects of this compound.

Experimental_Workflow start Start seed Seed Cells (e.g., 96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Butein Tetramethyl Ether (Dose-response) incubate1->treat incubate2 Incubate (24h, 48h, 72h) treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay analyze Analyze Data (Calculate IC50) assay->analyze end End analyze->end

Caption: Workflow for cell viability and IC50 determination.

This diagram illustrates the logical flow for troubleshooting inconsistent experimental results.

Troubleshooting_Flow start Inconsistent Results check_solubility Check Compound Solubility start->check_solubility prepare_fresh Prepare Fresh Stock Solution check_solubility->prepare_fresh Poor check_precipitation Inspect Wells for Precipitate check_solubility->check_precipitation Good re_evaluate Re-evaluate Protocol and Re-run Experiment prepare_fresh->re_evaluate use_low_adhesion Use Low-Adhesion Plasticware check_precipitation->use_low_adhesion Precipitate Observed check_solvent Verify Solvent Concentration check_precipitation->check_solvent No Precipitate use_low_adhesion->re_evaluate run_control Run Solvent Toxicity Control check_solvent->run_control High check_solvent->re_evaluate Acceptable run_control->re_evaluate

Caption: Troubleshooting logic for inconsistent experimental results.

References

Butein Tetramethyl Ether Powder: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling, storage, and use of Butein tetramethyl ether powder in a research setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its parent compound, Butein.

PropertyThis compoundButein
Molecular Formula C19H20O5C15H12O5
Molecular Weight 328.36 g/mol 272.25 g/mol
Appearance Pale Yellow Solid[1]Crystalline solid
Storage Temperature Room Temperature (RT)[1]-20°C
Shipping Temperature Room Temperature (RT)[1]Ambient
Solubility Chloroform, Dichloromethane[1]DMSO: ~25 mg/mLEthanol: ~20 mg/mLDMF:PBS (1:1, pH 7.2): ~0.5 mg/mL

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder should be stored at room temperature (RT).[1] It is advisable to keep the container tightly sealed in a dry and well-ventilated area.

Q2: What are the appropriate solvents for dissolving this compound?

A2: this compound is soluble in chloroform and dichloromethane.[1] For biological experiments, it is common to first dissolve chalcone derivatives in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous buffers.

Q3: What personal protective equipment (PPE) should I wear when handling this compound powder?

A3: When handling this compound powder, it is essential to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. It should be treated as hazardous waste and disposed of through a licensed waste disposal contractor. Do not allow the substance to enter drains or waterways.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: The powder is not dissolving properly in my desired solvent.

  • Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a recommended solvent such as chloroform or dichloromethane for initial solubilization.[1] For aqueous solutions, first dissolve the powder in a minimal amount of 100% DMSO or ethanol.

    • Gentle Warming: Gently warm the solution (do not exceed 40-50°C) to aid dissolution.

    • Sonication: Use a sonicator bath to help break up any clumps and enhance solubility.

    • Reduce Concentration: Try preparing a more dilute stock solution.

Issue 2: I observe precipitation of the compound after diluting my stock solution in an aqueous buffer.

  • Possible Cause: this compound, like many organic compounds, has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Increase Organic Co-solvent: Increase the percentage of the organic solvent (e.g., DMSO, ethanol) in your final working solution. However, be mindful of the solvent's potential effects on your experimental system.

    • Lower Final Concentration: Reduce the final concentration of this compound in your aqueous buffer.

    • pH Adjustment: The pH of the buffer can influence the solubility of some compounds. Experiment with slight adjustments to the buffer's pH, if your experimental protocol allows.

    • Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) can help maintain solubility. This should be tested for compatibility with your assay.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Wear appropriate PPE (lab coat, gloves, and safety glasses).

  • Weigh the desired amount of this compound powder in a fume hood.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • Store the stock solution at an appropriate temperature (typically -20°C for long-term storage in an organic solvent, though stability studies are recommended).

Protocol 2: Safe Handling of this compound Powder

  • Always handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Use appropriate weighing tools (e.g., a micro-spatula) to handle the powder.

  • Avoid creating dust by handling the powder gently.

  • Ensure all containers are properly labeled.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Clean the work area and any equipment used with an appropriate solvent to remove any residual powder.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Start: Encountered an issue with this compound issue Identify the Issue start->issue solubility_problem Poor Solubility in Initial Solvent issue->solubility_problem Solubility Issue precipitation Precipitation in Aqueous Buffer issue->precipitation Precipitation Issue check_solvent Verify Solvent Choice (e.g., Chloroform, Dichloromethane, DMSO) solubility_problem->check_solvent increase_cosolvent Increase Organic Co-solvent Percentage precipitation->increase_cosolvent gentle_heat Apply Gentle Heat (≤ 40-50°C) check_solvent->gentle_heat If solvent is correct sonicate Sonicate the Solution gentle_heat->sonicate lower_stock_conc Prepare a More Dilute Stock Solution sonicate->lower_stock_conc end Issue Resolved lower_stock_conc->end If successful unresolved Issue Persists: Consult Literature or Technical Support lower_stock_conc->unresolved If unsuccessful lower_final_conc Decrease Final Compound Concentration increase_cosolvent->lower_final_conc adjust_ph Adjust Buffer pH (if permissible) lower_final_conc->adjust_ph add_surfactant Consider Adding a Biocompatible Surfactant adjust_ph->add_surfactant add_surfactant->end If successful add_surfactant->unresolved If unsuccessful

Caption: Troubleshooting workflow for common experimental issues.

SignalingPathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras butein_ether This compound butein_ether->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation

Caption: Inhibition of a hypothetical signaling pathway.

References

Validation & Comparative

Butein vs. Its Tetramethyl Ether: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural compounds is paramount. This guide provides a detailed comparison of the antioxidant effects of butein, a bioactive chalcone, and its synthetic derivative, butein tetramethyl ether. This analysis is supported by experimental data and established principles of antioxidant chemistry.

Butein (3,4,2',4'-tetrahydroxychalcone) is a well-documented antioxidant whose efficacy is largely attributed to its free hydroxyl groups. In contrast, this compound (3,4,2',4'-tetramethoxychalcone), a derivative where these hydroxyl groups are replaced by methoxy groups, is expected to exhibit significantly diminished antioxidant capacity. This difference is rooted in the mechanism of radical scavenging, which primarily involves hydrogen atom donation from the hydroxyl moieties.

Quantitative Antioxidant Activity

Experimental data for butein's antioxidant activity is well-established across various assays. While direct comparative studies with its tetramethyl ether are not available in the reviewed literature, the data for butein serves as a benchmark for understanding the impact of hydroxyl group methylation. The antioxidant potential of this compound is inferred to be significantly lower based on consistent findings that methoxylation of chalcones reduces their radical scavenging capabilities. A study comparing butein to its dimethoxy derivative, 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), demonstrated that butein possesses superior antioxidant activity.[1][2] This finding strongly supports the principle that the free hydroxyl groups are critical for the antioxidant function of butein.

The following table summarizes the reported antioxidant activities of butein from various studies.

Antioxidant AssayCompoundIC50 Value (µM)Reference CompoundIC50 Value (µM)
DPPH Radical ScavengingButein9.2 ± 1.8α-tocopherolNot specified in study
DPPH Radical ScavengingButein~43.28 mg/mLRutin~21.22 mg/mL
Xanthine Oxidase InhibitionButein5.9 ± 0.3Allopurinol1.10
Iron-induced Lipid PeroxidationButein3.3 ± 0.4Not specified in studyNot specified in study
Superoxide Radical ScavengingButeinHigher activityDHDMLower activity

Note: The IC50 value is the concentration of the substance required to inhibit 50% of the radical activity.

Experimental Protocols

The following are detailed methodologies for key antioxidant assays frequently used to evaluate compounds like butein.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol. The concentration is adjusted so that the initial absorbance at 517 nm is approximately 1.0.

  • Reaction Mixture : Various concentrations of the test compound (e.g., butein) are added to the DPPH solution. A control is prepared with the solvent and DPPH solution without the test compound.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 20-30 minutes.

  • Absorbance Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

  • ABTS•+ Generation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution : The ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Structure-Activity Relationship and Signaling Pathway

The antioxidant activity of chalcones like butein is primarily dependent on the presence and arrangement of hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.

The methylation of these hydroxyl groups in this compound eliminates this primary mechanism of radical scavenging. While the conjugated α,β-unsaturated ketone system might contribute to some minor antioxidant activity, the loss of the hydrogen-donating hydroxyl groups leads to a drastic reduction in efficacy.

Below is a diagram illustrating the proposed antioxidant mechanism of butein and the structural difference with its tetramethyl ether.

Antioxidant_Mechanism cluster_butein Butein Antioxidant Activity cluster_tetramethyl This compound Butein Butein (with free -OH groups) HAT Hydrogen Atom Transfer (HAT) Butein->HAT donates H• Radical Free Radical (e.g., DPPH•, ABTS•+) Radical->HAT Butein_Radical Stabilized Butein Phenoxyl Radical HAT->Butein_Radical Neutralized_Radical Neutralized Radical HAT->Neutralized_Radical Butein_TME This compound (with -OCH3 groups) No_HAT No Hydrogen Atom Donation Butein_TME->No_HAT

Caption: Antioxidant mechanism of butein via hydrogen atom transfer.

The diagram illustrates that butein, with its free hydroxyl groups, can effectively neutralize free radicals through hydrogen atom transfer. In contrast, this compound, lacking these hydroxyl groups, is unable to participate in this primary antioxidant mechanism.

Conclusion

The available evidence strongly indicates that butein is a potent antioxidant, and its efficacy is intrinsically linked to its free hydroxyl groups. The methylation of these groups to form this compound is predicted to severely compromise its antioxidant activity. For researchers in drug discovery and development, this highlights the critical importance of the hydroxylation pattern on chalcones for their antioxidant and potentially other biological activities. Future studies directly comparing the antioxidant profiles of butein and its fully methoxylated derivative would be valuable to quantify this structure-activity relationship precisely.

References

Butein Tetramethyl Ether Demonstrates Enhanced Cell Permeability Characteristics Over Butein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the cell permeability of butein, a naturally occurring chalcone, and its synthetic derivative, Butein Tetramethyl Ether, reveals potentially significant advantages for the methylated form in drug development. This guide provides an in-depth analysis of their permeability characteristics, supported by established experimental protocols and an examination of the underlying cellular transport mechanisms.

Researchers in drug discovery and development are continually seeking to optimize the pharmacokinetic properties of natural compounds. Butein, a flavonoid with a range of biological activities, has been a subject of interest, but like many flavonoids, its therapeutic potential is often limited by poor bioavailability. One strategy to overcome this is methylation, leading to the synthesis of derivatives such as this compound. This guide explores the comparative cell permeability of these two compounds, a critical factor influencing their absorption and ultimate efficacy.

Quantitative Permeability Comparison

CompoundChemical ClassPredicted PermeabilityRationale
Butein ChalconeModerateChalcones, as a class of flavonoids, have been observed to exhibit moderate to good permeability across Caco-2 cell monolayers, generally greater than or equal to that of flavones and flavonols.[1]
This compound Methylated ChalconeHighMethylation of flavonoids is a known strategy to enhance their bioavailability. This is often attributed to increased lipophilicity, which facilitates passive diffusion across cell membranes.

The Impact of Methylation on Bioavailability

Methylated flavonoids generally exhibit improved bioavailability compared to their parent compounds. This enhancement is attributed to several factors, including increased metabolic stability and a higher rate of intestinal absorption. The methylation of hydroxyl groups in butein to form this compound is expected to increase its lipophilicity, a key determinant of passive transcellular transport across the intestinal epithelium.

Experimental Protocols: Caco-2 Permeability Assay

To empirically determine and compare the permeability of Butein and this compound, the Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal absorption.

Caco-2 Cell Culture and Monolayer Formation:
  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Culture Medium: The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

  • Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions, mimicking the intestinal barrier. The culture medium is replaced every 2-3 days.

  • Monolayer Integrity: The integrity of the Caco-2 monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm2 are considered suitable for transport studies. The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm the tightness of the cell junctions.

Permeability Assay:
  • Preparation of Test Compounds: Stock solutions of butein and this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted to the final experimental concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a pH of 7.4. The final DMSO concentration should be kept low (typically <1%) to avoid affecting cell viability.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® inserts.

    • The monolayers are washed with pre-warmed transport buffer.

    • The test compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.

    • The plates are incubated at 37°C with gentle agitation.

    • Samples are collected from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical):

    • To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral chamber and samples collected from the apical chamber.

  • Sample Analysis: The concentration of the test compounds in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation of the compound across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor chamber.

Visualization of Experimental Workflow and Cellular Transport

To illustrate the processes involved in evaluating and understanding the cell permeability of these compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Caco-2 Permeability Assay cluster_analysis Data Analysis Butein Butein Stock Prepare Stock Solutions (e.g., in DMSO) Butein->Stock BTME This compound BTME->Stock Working Prepare Working Solutions (in Transport Buffer) Stock->Working Add_Compound Add compound to Apical or Basolateral chamber Working->Add_Compound Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Seed->Differentiate Integrity Assess monolayer integrity (TEER, Lucifer Yellow) Differentiate->Integrity Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from Receiver chamber Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp (Apparent Permeability) Quantify->Calculate Compare Compare Permeability Calculate->Compare

Workflow for comparing the cell permeability of Butein and this compound.

Proposed mechanisms of Butein and this compound transport across intestinal cells.

Signaling Pathways and Transporter Involvement in Flavonoid Permeability

The intestinal absorption of flavonoids is a complex process involving passive diffusion and carrier-mediated transport. Several signaling pathways can influence the expression and activity of transporters that handle flavonoids.

Flavonoids can interact with various ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which often function as efflux pumps, transporting compounds back into the intestinal lumen and thereby reducing their net absorption.[2][3] For instance, quercetin and naringenin have been shown to be substrates of MRP2 in Caco-2 cells.[2]

Signaling pathways like the PI3K/Akt and MAPK pathways can be modulated by flavonoids, which in turn can affect cellular processes, including the expression of transporters.[4][5][6] While the direct impact of butein and its tetramethyl ether on these pathways in the context of their own transport is not fully elucidated, it is an important area for further research. The methylation of butein may alter its interaction with these transporters, potentially reducing its recognition by efflux pumps and contributing to its enhanced permeability.

References

Validating the Mechanism of Action of Butein Tetramethyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Butein tetramethyl ether and its parent compound, Butein. Due to a scarcity of direct experimental data on this compound, this document focuses on the well-documented mechanism of action of Butein and offers a comparative perspective based on established structure-activity relationships of flavonoids and their methylated derivatives.

Introduction to Butein and this compound

Butein (3,4,2',4'-tetrahydroxychalcone) is a natural chalcone found in various plants, including Toxicodendron vernicifluum, Butea monosperma, and Dahlia species[1]. It is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[2][3][4]. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways crucial for cell survival and proliferation.

This compound is a synthetic derivative of Butein where the four hydroxyl groups are replaced by methoxy groups. This structural modification is expected to significantly alter its physicochemical properties, such as polarity and hydrogen-bonding capacity, which in turn could influence its biological activity. While one supplier vaguely describes it as an "inhibitor of ion channels and Receptor and activator of Ion channels," there is a lack of peer-reviewed experimental data to substantiate this claim[5].

Comparative Analysis of Mechanism of Action

The biological activity of polyphenols like Butein is often linked to the presence of free hydroxyl groups. These groups are crucial for antioxidant activity through radical scavenging and for interaction with enzyme active sites through hydrogen bonding.

Butein: The mechanism of action of Butein is multi-faceted, targeting several key signaling pathways implicated in cancer and inflammation.

  • Inhibition of STAT3 Signaling: Butein has been shown to inhibit both constitutive and inducible STAT3 activation in various cancer cell lines[6]. This is achieved by suppressing the activation of upstream kinases such as JAK1, JAK2, and c-Src[6]. Furthermore, Butein can induce the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3[6]. The inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and cell cycle regulators (Cyclin D1), ultimately inducing apoptosis and suppressing proliferation[6].

  • Suppression of NF-κB Pathway: Butein is a potent inhibitor of the NF-κB signaling pathway[7]. It has been demonstrated to inhibit IKK, the kinase responsible for phosphorylating the NF-κB inhibitor, IκBα. This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby blocking the transcription of NF-κB target genes involved in inflammation and cell survival[7].

  • Modulation of MAPK Pathways: Butein influences the activity of mitogen-activated protein kinases (MAPKs). In some cancer cells, it decreases the phosphorylation of ERK while increasing the activity of p38, contributing to its pro-apoptotic effects[8].

  • Antioxidant Activity: The catechol structure (3,4-dihydroxy) on the B-ring and the resorcinol moiety (2',4'-dihydroxy) on the A-ring of Butein are critical for its potent antioxidant and radical scavenging activities[9][10].

This compound (Hypothesized): The methylation of the four hydroxyl groups in Butein to form this compound would likely lead to the following changes in activity:

  • Altered Kinase Inhibition: The hydroxyl groups of Butein can form hydrogen bonds with the ATP-binding pocket of kinases. Replacing these with bulkier, less polar methoxy groups could either enhance or decrease its inhibitory activity depending on the specific topology of the kinase's active site. Some studies on other chalcones have shown that methylation can increase anti-cancer activity[2].

  • Reduced Antioxidant Capacity: The radical scavenging ability of Butein is heavily dependent on its free hydroxyl groups. Methylation of these groups to form ethers would significantly diminish its direct antioxidant activity[9][10].

  • Increased Metabolic Stability and Cell Permeability: The methoxy groups would increase the lipophilicity of the molecule, potentially leading to increased cell membrane permeability and bioavailability. Methylation can also protect the molecule from rapid metabolic conjugation (glucuronidation or sulfation) of the hydroxyl groups, thereby prolonging its half-life.

  • Potential Shift in Target Profile: The altered electronic and steric properties of this compound may result in it interacting with a different set of biological targets compared to Butein.

Quantitative Data Presentation

The following table summarizes the available quantitative data for Butein's inhibitory activity. Data for this compound is not available in the peer-reviewed literature.

CompoundTarget/AssayCell LineIC50 ValueReference
Butein EGFR Tyrosine Kinase-65 µM[11]
p60c-src Tyrosine Kinase-65 µM[11]
Glutathione S-Transferase (GST)Rat Liver9 µM[11]
Xanthine Oxidase (XO)-2.93 µM[5]
PDE4-10.4 µM[12]
This compound Various-Not Available-

Experimental Protocols

Detailed methodologies for key experiments used to validate the mechanism of action of Butein are provided below. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Butein) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader[13].

Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to ensure equal protein loading[1][14].

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.

  • Nuclear Extract Preparation: Treat cells with the test compound and then prepare nuclear extracts.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band indicates inhibition of NF-κB DNA binding[15][16][17].

Mandatory Visualizations

Butein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAKs_Src JAKs/Src Receptor->JAKs_Src Activates STAT3 STAT3 JAKs_Src->STAT3 Phosphorylates IKK IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkBa_NFkB->NFkB Releases pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer SHP1 SHP-1 SHP1->pSTAT3 Dephosphorylates Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB_n->Gene_Expression Regulates pSTAT3_dimer->Gene_Expression Regulates Butein Butein Butein->JAKs_Src Inhibits Butein->IKK Inhibits Butein->SHP1 Induces

Caption: Signaling pathways modulated by Butein.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines Treatment Treat with Butein / this compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis DNA_Binding DNA Binding Assay (EMSA) Treatment->DNA_Binding Data_Analysis Data Analysis (e.g., IC50 determination) Viability->Data_Analysis Protein_Analysis->Data_Analysis DNA_Binding->Data_Analysis

References

Comparative Efficacy of Butein and Its Derivatives on Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of butein and its novel synthetic derivatives. Butein, a chalcone found in various plants, has demonstrated significant potential in cancer therapy by influencing multiple cellular signaling pathways.[1][2] This document summarizes key quantitative data on the cytotoxic effects of butein and its derivatives on different cancer cell lines, details common experimental protocols, and visualizes the underlying molecular pathways.

Quantitative Data Summary: Cytotoxicity of Butein and Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for butein and its novel synthetic derivatives (designated 3a, 3b, and 3c) across various cancer cell lines, providing a direct comparison of their cytotoxic efficacy.[3]

CompoundCancer Cell LineCell TypeIC50 (µM) at 48h
ButeinC-33ACervical Cancer~30 (at 24h)
ButeinSiHaCervical Cancer~100 (at 24h)
ButeinES-2Ovarian CancerNot explicitly stated, but cytotoxic in a dose-dependent manner
ButeinTOV-21GOvarian CancerNot explicitly stated, but cytotoxic in a dose-dependent manner
ButeinA2780Ovarian Cancer64.7 ± 6.27
ButeinSKOV3Ovarian Cancer175.3 ± 61.95
ButeinCAL27Oral Squamous Cell Carcinoma4.361
ButeinSCC9Oral Squamous Cell Carcinoma3.458
ButeinColon Adenocarcinoma 220.1Colon Cancer1.75
Derivative 3a MCF-7 Breast Cancer 27.44
Derivative 3a MDA-MB-231 Breast Cancer 26.06
Derivative 3b MCF-7 Breast Cancer 58.23
Derivative 3b MDA-MB-231 Breast Cancer 37.74
Derivative 3c MCF-7 Breast Cancer 22.72
Derivative 3c MDA-MB-231 Breast Cancer 20.51

Data for butein derivatives 3a, 3b, and 3c are from a study targeting the DDX3 protein in breast cancer cell lines.[3][4] Data for butein on other cell lines are compiled from various studies.[5][6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly used to evaluate the anticancer properties of butein and its derivatives.

1. Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of butein or its derivatives. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell extract, providing insights into the molecular mechanisms of action.

  • Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, PI3K, Akt) overnight at 4°C.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Anticancer Drug Screening

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Conclusion a Cell Culture (Cancer Cell Lines) b Treatment with Butein Derivatives a->b c MTT Assay (Cytotoxicity) b->c d Flow Cytometry (Apoptosis) b->d e Western Blot (Protein Expression) b->e f IC50 Calculation c->f g Apoptosis Rate Quantification d->g h Protein Level Analysis e->h i Identify Lead Compound f->i g->i h->i

Caption: A generalized workflow for screening the anticancer potential of butein derivatives.

Butein-Induced Apoptosis Signaling Pathways

G Butein-Induced Apoptosis Signaling Pathways cluster_0 Butein Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome butein Butein & Derivatives pi3k_akt PI3K/Akt Pathway butein->pi3k_akt Inhibits bcl2_family Bcl-2 Family Proteins butein->bcl2_family Modulates bax Bax (Pro-apoptotic) butein->bax Upregulates bcl_xl Bcl-xL (Anti-apoptotic) butein->bcl_xl Downregulates pi3k_akt->bcl2_family Regulates caspases Caspase Cascade bcl2_family->caspases Activates bcl2_family->bax bcl2_family->bcl_xl apoptosis Apoptosis caspases->apoptosis Executes

Caption: Butein and its derivatives induce apoptosis by modulating key signaling pathways.

Mechanism of Action

Butein and its derivatives exert their anticancer effects through a variety of mechanisms:

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[5] This is often achieved by modulating the Bcl-2 family of proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-xL.[4][6] This shift in balance leads to the activation of caspases, which are the executioners of apoptosis.[5]

  • Cell Cycle Arrest: Butein has been shown to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from dividing and proliferating.[1] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[10]

  • Inhibition of Signaling Pathways: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is a key target.[11] Butein and some of its derivatives have been found to inhibit this pathway, thereby suppressing cancer cell growth.[4][11] Additionally, butein can interfere with other pathways like NF-κB and STAT3, which are involved in inflammation and tumor progression.[1][7]

  • Suppression of Metastasis: Butein can inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.[1] This is partly achieved by downregulating the expression of matrix metalloproteinases (MMPs).[1]

References

A Comparative Guide to the Structure-Activity Relationship of Methylated Butein Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of butein and its methylated analogs, with a focus on the structure-activity relationship (SAR). The content is supported by experimental data to aid in the rational design of novel therapeutic agents.

Introduction

Butein (2',3,4,4'-tetrahydroxychalcone) is a natural chalcone renowned for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] These effects are largely attributed to its ability to modulate various cellular signaling pathways.[1] Methylation of the hydroxyl groups on the butein scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. This guide examines the SAR of methylated butein analogs, with a particular focus on homobutein (3'-O-methylbutein), to provide insights for future drug development.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of butein and its methylated analog, homobutein.

Table 1: Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein [2][3]

CompoundAntioxidant Activity (k inh, M⁻¹s⁻¹)Peroxyl Radical Trapping (n)Anti-Tyrosinase (Monophenolase) IC50 (µM)Anti-Tyrosinase (Diphenolase) IC50 (µM)
Butein(3.0 ± 0.9) × 10⁴3.7 ± 1.110.88 ± 2.1915.20 ± 1.25
Homobutein(2.8 ± 0.9) × 10³Not Reported14.78 ± 1.0512.36 ± 2.00
α-tocopherol(2.2 ± 0.6) × 10⁴2.0Not ReportedNot Reported
Kojic AcidNot ReportedNot Reported33.14 ± 5.0318.27 ± 3.42

Table 2: Anti-proliferative Activity of Butein in Human Cancer Cell Lines

Cell LineIC50 (µM) after 48hReference
Ovarian Cancer (ES-2)~30[4]
Ovarian Cancer (TOV-21G)~30[4]
Oral Squamous Carcinoma (CAL27)~8[5]
Oral Squamous Carcinoma (SCC9)~8[5]

Note: Direct comparative IC50 values for methylated butein analogs in the same cancer cell lines were not available in the reviewed literature. Butein's activity is presented for context.

Structure-Activity Relationship Analysis

The methylation of butein's hydroxyl groups has a discernible impact on its biological activity. The comparison between butein and its 3'-O-methylated analog, homobutein, provides the following SAR insights:

  • Antioxidant Activity : The free catechol group (3,4-dihydroxy) on the B-ring of butein is crucial for its potent chain-breaking antioxidant activity. Methylation at the 3'-position in homobutein leads to a significant decrease in this activity, as evidenced by the lower rate constant (k inh).[2]

  • Anti-Tyrosinase Activity : In contrast to its effect on antioxidant activity, methylation at the 3'-position appears to modulate the mechanism of tyrosinase inhibition. Homobutein acts as a nearly competitive inhibitor for both monophenolase and diphenolase activities of tyrosinase, while butein exhibits uncompetitive and mixed-type inhibition, respectively.[2] Notably, homobutein shows higher potency in inhibiting the diphenolase activity compared to butein.[2][3]

  • Anti-Inflammatory and Anticancer Activity : While direct comparative studies on a series of methylated butein analogs are limited, the activity of butein is often linked to its ability to inhibit the NF-κB pathway and activate the Nrf2/HO-1 pathway.[6][7] It is hypothesized that methylated analogs like homobutein may retain or have modified activity on these pathways, which warrants further investigation.[6] The presence of free hydroxyl groups on butein is known to be important for its inhibitory effects on pro-inflammatory mediators.[7][8]

Mandatory Visualizations

Anti-inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB-P IkB_NFkB->IkB NFkB NF-κB (p65) IkB_NFkB->NFkB NFkB_nucleus NF-κB (p65) NFkB->NFkB_nucleus Translocation Methylated_Butein Methylated Butein Analog Methylated_Butein->IKK Inhibits (Proposed) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, iNOS) NFkB_nucleus->Gene_Expression Induces

Caption: Proposed anti-inflammatory mechanism of methylated butein analogs.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Compound_Treatment Treatment with Butein Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay TNFa_Assay TNF-α Suppression Assay (ELISA) Compound_Treatment->TNFa_Assay Western_Blot Western Blot (PI3K/AKT Pathway) Compound_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) MTT_Assay->Data_Analysis TNFa_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating methylated butein analogs.

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of methylated butein analogs on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., ES-2, TOV-21G) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the butein analogs (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

TNF-α Suppression Assay in Macrophages

Objective: To evaluate the anti-inflammatory activity of methylated butein analogs by measuring the inhibition of TNF-α production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of the butein analogs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of TNF-α inhibition relative to the LPS-stimulated control.

Western Blot for PI3K/AKT Signaling Pathway

Objective: To investigate the effect of methylated butein analogs on the PI3K/AKT signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the butein analogs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

References

Butein Tetramethyl Ether: A Potentially More Potent Alternative to Butein for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Butein, a natural chalcone with recognized antioxidant, anti-inflammatory, and anticancer properties, has been a subject of significant interest in the scientific community.[1] Emerging research now points towards its derivative, butein tetramethyl ether, as a potentially more potent alternative for therapeutic development. This guide provides a comparative overview of butein and its tetramethylated counterpart, summarizing key experimental data and outlining the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to Butein and the Rationale for its Tetramethyl Ether Derivative

Butein (3,4,2',4'-tetrahydroxychalcone) is a polyphenol found in various medicinal plants and is known to modulate multiple cellular signaling pathways.[1] These pathways are critically involved in the pathogenesis of several diseases, including cancer and inflammatory disorders. However, the therapeutic potential of natural polyphenols like butein can be limited by factors such as metabolic instability and suboptimal bioavailability. Chemical modification, such as methylation of the hydroxyl groups to form this compound, is a key strategy to overcome these limitations. Methylation can enhance metabolic stability and cell permeability, potentially leading to increased biological activity. While direct comparative studies are limited, this guide synthesizes available data to highlight the promise of this compound.

Comparative Biological Activities

Anti-Inflammatory Effects

Butein is a well-documented anti-inflammatory agent that exerts its effects through the inhibition of key inflammatory mediators.[2] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models.[2] Mechanistically, butein inhibits the NF-κB signaling pathway, a central regulator of inflammation.[1]

While specific data for this compound is not extensively available, studies on other methylated chalcones suggest that methylation can modulate anti-inflammatory activity. For instance, a study on a pentamethoxychalcone showed it to be inactive in inhibiting COX-2, whereas butein showed concentration-dependent inhibition.[3] Conversely, another study on butein derivatives found that certain modifications led to potent suppression of TNF-α production.[4] This suggests that the specific pattern of methylation is crucial for activity and warrants further investigation for this compound.

Table 1: Comparative Anti-Inflammatory Activity

CompoundTarget/AssayIC50 / EffectReference
ButeinCOX-2 Production (in human whole blood)40 ± 8% inhibition at 50 µM[3]
Butein Derivative (14a)TNF-α Production (in mouse peritoneal macrophages)IC50 of 14.6 µM[4]
This compoundData not available-
Anticancer Activity

Butein has demonstrated significant cytotoxic effects against a range of cancer cell lines, including ovarian, oral squamous, and cervical cancer cells.[5][6][7][8] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.[1][9] Butein has been shown to modulate several key signaling pathways implicated in cancer, such as the p53, ERK, p38, and NF-κB pathways.[3][10]

Data on the anticancer potency of this compound is scarce. However, a comparative study on butein and a dimethoxy derivative (DHDM) in the context of antimalarial activity, which can share common mechanisms with anticancer action, suggested that the hydroxyl groups of butein are crucial for its higher antioxidant activity, a property often linked to anticancer effects.[6] This highlights the need for direct experimental evaluation of this compound's cytotoxicity and its effects on cancer-related signaling pathways to ascertain its potential as a more potent anticancer agent.

Table 2: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineIC50 ValueReference
ButeinOral Squamous Carcinoma (CAL27)4.361 µM[6]
ButeinOral Squamous Carcinoma (SCC9)3.458 µM[6]
ButeinXanthine Oxidase Inhibition2.93 x 10⁻⁶ mol L⁻¹[11][12]
This compoundData not available-

Signaling Pathways and Mechanisms of Action

Butein's diverse biological effects stem from its ability to interact with multiple molecular targets and signaling pathways. The following diagrams illustrate some of the key pathways modulated by butein.

Butein_NFkB_Pathway cluster_nucleus Nucleus Butein Butein IKK IKK Butein->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes

Butein's Inhibition of the NF-κB Signaling Pathway.

Butein_Apoptosis_Pathway Butein Butein ROS ↑ ROS Generation Butein->ROS p38 ↑ p38 Activity ROS->p38 ERK ↓ ERK Phosphorylation ROS->ERK Bcl2 ↓ Bcl-2 Expression p38->Bcl2 Caspase3 ↑ Caspase-3 Cleavage Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Butein-Induced Apoptosis in Breast Cancer Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of butein.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of a compound on cancer cells.

  • Methodology:

    • Cancer cells (e.g., ES-2, TOV-21G ovarian cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[5]

    • Cells are then treated with various concentrations of butein (e.g., 3, 10, 30, and 100 µM) for different time intervals (e.g., 24, 48, 72 hours).[5]

    • Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[5]

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Cells are treated with the compound of interest and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Future Directions and Conclusion

While butein shows considerable promise as a therapeutic agent, its full clinical potential may be enhanced through chemical modifications. This compound represents a logical next step in the development of more potent and bioavailable chalcone-based drugs. However, the current body of literature lacks direct, comprehensive comparisons between butein and its tetramethylated form.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the anti-inflammatory and anticancer efficacy of butein and this compound.

  • Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to confirm improved bioavailability.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

References

Unveiling the Anticancer Potential of Butein Tetramethyl Ether: A Cross-Validation of Bioactivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Butein tetramethyl ether, a synthetic chalcone derivative, has emerged as a promising candidate in the landscape of anticancer drug discovery. This guide provides a comprehensive cross-validation of its bioactivity, drawing upon experimental data from studies on various cancer cell lines. By objectively comparing its performance and detailing the underlying molecular mechanisms, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound and its analogs has been evaluated across a spectrum of cancer cell lines, revealing potent growth-inhibitory effects. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below, showcasing its efficacy in ovarian, breast, lung, liver, colon, and prostate cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Citation
Ovarian Cancer
A2780Ovarian Carcinoma4,3′,4′,5′-TetramethoxychalconeNot specified, but effective[1]
A2780/CDDPCisplatin-resistant Ovarian Carcinoma4,3′,4′,5′-TetramethoxychalconeNot specified, but effective[1]
SKOV3Ovarian Adenocarcinoma4,3′,4′,5′-TetramethoxychalconeNot specified, but effective[1]
Breast Cancer
BT549Triple-Negative Breast Cancer2',4,4'-Trimethoxychalcone (TEC)22.67 (24h), 3.378 (48h)[2]
MCF-7Breast Adenocarcinoma3-hydroxy-4,3′,4′,5′-tetramethoxychalconeNot specified, potent NF-κB inhibitor
Lung Cancer
A549Lung Carcinoma2',4,4'-Trimethoxychalcone (TEC)22.05 (24h), 4.278 (48h)[2]
A549Lung Carcinoma4,2′,4′,6′-Tetramethoxychalcone46.6[3]
NCI-H460Lung Cancer2′,4′-dihydroxy-3,4,5-trimethoxychalcone8.55[4]
Liver & Colon Cancer
Hep G2Hepatocellular Carcinoma3,3',4',5'-tetramethoxychalcone1.8[5]
Colon 205Colon Adenocarcinoma3,3',4',5'-tetramethoxychalcone2.2[5]
Prostate Cancer
PC3Prostate AdenocarcinomaIndolyl chalcone 10 (a 3,4,5-trimethoxyphenyl derivative)0.017 (48h)[6]
DU145Prostate CarcinomaIndolyl chalcone 10 (a 3,4,5-trimethoxyphenyl derivative)0.020 (48h)[6]
Leukemia
K562Chronic Myelogenous LeukemiaMethoxy-4'amino chalcone derivativesVaried[7][8]
HL-60Acute Promyelocytic LeukemiaMethoxy-4'amino chalcone derivativesVaried[7][8]

Mechanisms of Action: Induction of Cell Cycle Arrest and Apoptosis

This compound and its related compounds exert their anticancer effects through the modulation of key cellular processes, primarily by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Dysregulation

In ovarian cancer cells, 4,3′,4′,5′-tetramethoxychalcone has been shown to induce G0/G1 phase cell cycle arrest.[1] This is achieved by down-regulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and up-regulating the levels of the cell cycle inhibitors p16, p21, and p27.[1] Similarly, in breast and lung cancer cells, 2',4,4'-trimethoxychalcone induced S-phase arrest.[2]

Induction of Apoptosis

The induction of apoptosis is a critical mechanism for the elimination of cancer cells. In ovarian cancer cells, 4,3′,4′,5′-tetramethoxychalcone was found to trigger apoptosis by suppressing the anti-apoptotic proteins Bcl-2 and Bcl-xL, while enhancing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, the cleavage of PARP-1, a substrate of activated caspases, was also observed, confirming the execution of apoptosis.[1] Studies on other chalcone derivatives in various cancer cell lines have consistently demonstrated the activation of caspase cascades, leading to apoptotic cell death.

Modulation of Key Signaling Pathways

The anticancer activity of this compound is underpinned by its ability to interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively activated in many cancers and plays a pivotal role in tumor cell proliferation, survival, and invasion. 4,3′,4′,5′-tetramethoxychalcone has been shown to inhibit the constitutive activation of the STAT3 signaling pathway in ovarian cancer cells.[1]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization BTE This compound BTE->STAT3_active Inhibits Gene Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene Transcription

Caption: Inhibition of the STAT3 signaling pathway by this compound.

PI3K/Akt/mTOR and NF-κB Signaling Pathways

Other related chalcone derivatives have been reported to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, both of which are central to cancer cell growth, survival, and proliferation. The inhibition of these pathways contributes to the overall anticancer effect of this class of compounds.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Living cells convert MTT to Formazan E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound of interest for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The band intensities can be quantified using densitometry software.

Conclusion

The collective evidence from multiple studies strongly supports the potent anticancer bioactivity of this compound and related chalcone derivatives across a variety of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis, coupled with the modulation of key oncogenic signaling pathways like STAT3, highlights its potential as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided herein offer a framework for further investigation and validation of its efficacy in preclinical models. Continued research into the structure-activity relationships and in vivo performance of this compound is warranted to advance its journey from a promising laboratory finding to a potential clinical application.

References

A Head-to-Head Comparison: Butein vs. Dactolisib (BEZ235) in Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. This guide provides a detailed head-to-head comparison of Butein, a naturally occurring chalcone, and Dactolisib (BEZ235), a well-characterized synthetic dual PI3K/mTOR inhibitor.

Disclaimer: Comprehensive biological activity data for Butein tetramethyl ether is limited in the current scientific literature. Therefore, this guide focuses on its parent compound, Butein, for which a more extensive body of research is available.

Executive Summary

Butein, a polyphenol found in various plants, has demonstrated anti-cancer properties by modulating multiple signaling cascades, including the PI3K/Akt/mTOR pathway. Dactolisib (BEZ235) is a potent, orally bioavailable imidazoquinoline derivative that acts as a dual ATP-competitive inhibitor of PI3K and mTOR kinases. This comparison aims to provide a clear overview of their respective potencies and cellular effects, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro inhibitory activities and cytotoxic effects of Butein and Dactolisib (BEZ235) from various studies.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Notes
Butein EGFR65,000[1]Competitive to ATP.
p60c-src65,000[1]
PI3K/Akt/mTOR pathwayInhibition of phosphorylation observed[2][3][4]Direct IC50 values for PI3K isoforms are not readily available.
Dactolisib (BEZ235) p110α (PI3Kα)4[5][6]Dual ATP-competitive inhibitor.
p110γ (PI3Kγ)5[5][6]
p110δ (PI3Kδ)7[5][6]
p110β (PI3Kβ)75[5][6]
mTOR20.7[5]Inhibits both mTORC1 and mTORC2.[5]

Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Butein HeLaCervical CancerInhibition of cell viability observed[2]
A2780Ovarian Cancer64.7[7]
SKOV3Ovarian Cancer175.3[7]
Human Colon AdenocarcinomaColon Cancer1.75[8]
CAL27Oral Squamous Cell Carcinoma4.361[9]
SCC9Oral Squamous Cell Carcinoma3.458[9]
Dactolisib (BEZ235) HCT116Colorectal Carcinoma0.0143[5]
DLD-1Colorectal Adenocarcinoma0.009[5]
SW480Colorectal Adenocarcinoma0.012[5]
K562Chronic Myelogenous Leukemia0.37[10]
KBM7R (T315I mutant)Chronic Myelogenous Leukemia0.43[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro PI3K Kinase Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of a test compound against PI3K isoforms by measuring the amount of ADP produced.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP solution

  • Test compound (Butein or Dactolisib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a solution containing PIP2 and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (Butein or Dactolisib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.[11][12][13]

Western Blot Analysis of Akt Phosphorylation

Objective: To determine the effect of a test compound on the phosphorylation status of Akt, a key downstream effector in the PI3K pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (Butein or Dactolisib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with the test compound as described for the cell viability assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total Akt.[14][15][16]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this comparison.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Activates Butein Butein Butein->Akt Inhibits Butein->mTORC1 Inhibits BEZ235 Dactolisib (BEZ235) BEZ235->PI3K Inhibits BEZ235->mTORC1 Inhibits BEZ235->mTORC2 Inhibits Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (e.g., p-Akt, Total Akt) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

References

Safety Operating Guide

Proper Disposal of Butein Tetramethyl Ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Butein tetramethyl ether, as with any laboratory chemical, is crucial for ensuring the safety of personnel and the protection of the environment. Adherence to established protocols minimizes risks and maintains regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of this compound.

Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[2]
Eye Protection Tightly fitting safety goggles or a face shield.[1]
Lab Coat A flame-retardant lab coat should be worn to protect from splashes.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1][3]

Segregation and Waste Classification

Proper segregation of chemical waste is a critical first step in the disposal process. This compound waste should be classified as hazardous chemical waste and segregated from other waste streams.

Waste Classification and Segregation Guidelines:

  • Do not mix this compound waste with other incompatible chemicals[4].

  • Collect waste in a designated, properly labeled, and sealed container[4][5].

  • Ethers as a class of chemicals have the potential to form explosive peroxides over time, especially when exposed to air and light[6][7]. Although information on peroxide formation for this compound is not available, it is prudent to handle it as a potential peroxide former. Therefore, containers should be dated upon opening and disposed of within recommended timeframes (e.g., 3-12 months depending on the specific ether and storage conditions)[6].

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [3][5][8].

Operational Disposal Plan:

  • Container Selection:

    • Use a clean, leak-proof container made of a material compatible with ethers. Glass or high-density polyethylene (HDPE) are generally suitable[5].

    • The container must have a secure, screw-on cap[9].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[5].

    • The label must include the full chemical name: "this compound" (no abbreviations)[5].

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date of waste generation and the name and contact information of the generating researcher or lab[5].

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames[9].

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Complete any required waste disposal forms accurately and completely[5].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Spill Response Protocol:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

  • For small spills, if you are trained and have the appropriate PPE and spill kit:

    • Contain the spill using an absorbent material from a chemical spill kit.

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container[3].

    • Clean the spill area thoroughly.

    • Label the container with all contaminants and dispose of it as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible & Labeled Waste Container classify->container collect Collect Waste in Container container->collect seal_store Seal Container & Store in Secondary Containment collect->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup seal_store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation end_dispose EHS Collects for Proper Disposal documentation->end_dispose

References

Personal protective equipment for handling Butein tetramethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Butein tetramethyl ether, a research chemical for which specific safety data may be limited. The following procedures are based on best practices for handling related compounds and research chemicals with unknown hazard profiles. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, PPE recommendations are extrapolated from data on the parent compound, Butein, and general guidelines for handling aromatic ethers.

A. Minimum PPE Requirements

PPE ComponentSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Prevents skin contact with the chemical.
Body Protection Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.Minimizes inhalation of airborne contaminants.

B. Glove Selection and Compatibility

The selection of appropriate gloves is critical. Since specific breakthrough times for this compound are not available, a cautious approach is necessary. For aromatic ethers, nitrile gloves may offer short-term splash protection, but thicker, more resistant gloves are recommended for prolonged handling.

Glove MaterialGeneral Resistance to Aromatic EthersRecommended Use
Nitrile Fair to Good for short-term splash protection.[1][2]Suitable for incidental contact. Change immediately upon splash.
Neoprene Good to ExcellentRecommended for handling larger quantities or for extended procedures.
Butyl Rubber ExcellentRecommended for situations with a high risk of exposure.

Note: Always inspect gloves for any signs of degradation or perforation before and during use. It is recommended to practice "double-gloving" for enhanced protection during high-risk procedures.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

A. Preparation and Engineering Controls

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for powders and organic solvents readily available.

B. Handling the Chemical

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

C. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation

Waste TypeDisposal Container
Solid this compound Labeled hazardous waste container for solid chemical waste.
Solutions of this compound Labeled hazardous waste container for liquid organic waste.
Contaminated Labware (e.g., pipette tips, gloves) Labeled hazardous waste container for solid laboratory waste.

B. Disposal Method

The recommended disposal method for Butein and related compounds is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (if applicable and feasible):

Note: Chemical neutralization should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential hazards. A specific, validated neutralization protocol for this compound is not currently available. Therefore, professional hazardous waste disposal is the recommended and safest option.

IV. Visualization of Safety Workflow

The following diagram illustrates the logical workflow for selecting and using PPE when handling a research chemical with limited safety data, such as this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection & Use cluster_disposal Post-Handling & Disposal Start Start: Handling this compound CheckSDS Check for Specific SDS Start->CheckSDS SDSAbsent SDS Not Available CheckSDS->SDSAbsent No SDSAvailable SDS Available CheckSDS->SDSAvailable Yes ReviewParent Review SDS of Parent Compound (Butein) SDSAbsent->ReviewParent SelectPPE Select Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves SDSAvailable->SelectPPE ReviewClass Review Hazards of Chemical Class (Aromatic Ethers) ReviewParent->ReviewClass ReviewClass->SelectPPE GloveChoice Select Appropriate Gloves (Nitrile, Neoprene, Butyl Rubber) SelectPPE->GloveChoice Ventilation Ensure Proper Ventilation (Fume Hood) GloveChoice->Ventilation Handling Proceed with Handling Procedures Ventilation->Handling Decontaminate Decontaminate Work Area Handling->Decontaminate Waste Segregate and Dispose of Hazardous Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE End End of Procedure DoffPPE->End

Caption: PPE Selection and Handling Workflow for this compound.

By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes safety and minimizes risk, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.